[1][2][3][4][5][6][7] Executive Summary 4-Methyl-1-phenylpiperidine (CAS 51679-29-9) is a specialized heterocyclic building block and pharmacological probe used extensively in medicinal chemistry and organic synthesis re...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6][7]
Executive Summary
4-Methyl-1-phenylpiperidine (CAS 51679-29-9) is a specialized heterocyclic building block and pharmacological probe used extensively in medicinal chemistry and organic synthesis research.[1][2][3][4][5][6][7] Structurally characterized by a piperidine ring with a phenyl group at the nitrogen (N-1) position and a methyl group at the C-4 position, it serves as a critical scaffold for Sigma (
) receptor ligand design , distinguishing it from its structural isomer, the neurotoxin precursor 1-methyl-4-phenylpiperidine.[8][1]
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic pathways, pharmacological significance, and handling protocols.[5] It is designed for researchers investigating central nervous system (CNS) agents, JAK inhibitors, and C–N bond functionalization methodologies.
Part 1: Chemical Identity & Physicochemical Profile[1][2][10][11]
The synthesis of 4-methyl-1-phenylpiperidine typically employs N-arylation strategies, coupling 4-methylpiperidine with a phenyl halide.[8][1][5] Two primary methodologies are field-proven:[8][1][5]
A scalable approach utilizing the high reactivity of benzyne intermediates generated in situ.[8][1][5]
Protocol:
Benzyne Generation: Treat chlorobenzene with a strong base (e.g., Sodium amide/NaNH
or Potassium tert-butoxide/KOtBu) in liquid ammonia or THF.[5]
Nucleophilic Attack: Add 4-methylpiperidine to the mixture. The secondary amine attacks the highly reactive benzyne intermediate.[5]
Quenching: Protonation of the resulting anion yields the target 1-phenyl-4-methylpiperidine.[8][1][5]
Note: This method may produce regioisomers if substituted aryl halides are used, but is highly efficient for the unsubstituted phenyl ring.[5]
Visualization of Synthetic Pathways[7]
Caption: Comparative synthetic routes for 4-Methyl-1-phenylpiperidine via Pd-catalysis vs. Benzyne mechanism.
Part 3: Pharmacology & Applications[1][10][12]
Sigma (
) Receptor Ligand Scaffold
The N-phenylpiperidine moiety is a classic pharmacophore for Sigma-1 (
) and Sigma-2 () receptors.[8][1][5] Unlike opioid receptors which prefer the phenyl group at the C-4 position, Sigma receptors accommodate the hydrophobic bulk of the phenyl group on the nitrogen.[1][5]
Mechanism: 4-Methyl-1-phenylpiperidine acts as a hydrophobic anchor.[8][1][5] The basic nitrogen (protonated at physiological pH) forms an electrostatic interaction with an aspartate residue (e.g., Asp126 in
), while the N-phenyl group occupies a hydrophobic pocket.[1]
Research Utility: Derivatives of this scaffold are screened for neuroprotective effects, antipsychotic activity, and as probes for chaperone-mediated signaling.[5]
Synthetic Probe for C–N Bond Activation
In organic methodology, CAS 51679-29-9 is frequently used as a model substrate to test deconstructive functionalization .[8][1][5]
Ring Opening: Researchers use this compound to demonstrate methods that cleave the C(sp
)–N bond, converting the cyclic amine into linear derivatives (e.g., using difluorocarbene reagents or radical pathways).
Significance: This reactivity is vital for late-stage modification of drug candidates.[8][1][5]
Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation (N-oxide formation).[1]
References
PubChem. Piperidine, 1-methyl-4-phenyl- (Isomer Comparison & Data). National Library of Medicine.[5] Available at: [Link][1]
Yao, J.L., et al. (2024). Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation.[1][5][10] Journal of the American Chemical Society, 146, 8839–8846.[5][10][11] (Describes synthesis of 4-methyl-1-phenylpiperidine). Available at: [Link][1]
Li, G., et al. (2020). Deconstructive Functionalizations of Unstrained Carbon–Nitrogen Cleavage Enabled by Difluorocarbene.[5] ACS Central Science.[5] (Uses 4-methyl-1-phenylpiperidine as a substrate).[1][2][3][4][5][7][12][13] Available at: [Link][1]
Distinguishing N-phenyl-4-methylpiperidine and 1-methyl-4-phenylpiperidine: A Guide to Synthesis, Analytics, and Pharmacological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise characterization and differentiation of positional isomers are of paramount importance in chemical research...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise characterization and differentiation of positional isomers are of paramount importance in chemical research and pharmaceutical development. Subtle shifts in substituent placement on a core scaffold can profoundly alter a molecule's physicochemical properties, synthetic accessibility, and biological activity. This guide provides a comprehensive technical overview of two such isomers: N-phenyl-4-methylpiperidine and 1-methyl-4-phenylpiperidine. We will explore their distinct synthetic pathways, delve into the critical analytical techniques required for their unambiguous differentiation—including NMR spectroscopy, mass spectrometry, and chromatography—and discuss the divergent pharmacological contexts that make their distinction a critical issue. This document is intended to serve as a practical resource, providing not only theoretical understanding but also actionable experimental protocols for the modern research scientist.
Introduction: The Imperative of Isomeric Purity
N-phenyl-4-methylpiperidine and 1-methyl-4-phenylpiperidine share the same molecular formula (C₁₂H₁₇N) and molecular weight (175.27 g/mol ). However, the location of the methyl and phenyl groups relative to the piperidine nitrogen atom establishes them as distinct chemical entities with unique three-dimensional structures. This structural variance is the root of their differing properties and potential applications.
The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis for a wide range of potent opioid analgesics like pethidine (Meperidine) and fentanyl.[1][2][3] Consequently, 1-methyl-4-phenylpiperidine is a compound of significant pharmacological interest. Furthermore, it is a structural analog of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), making its study and differentiation critical from a toxicological perspective. While 1-methyl-4-phenylpiperidine itself did not show significant neurotoxic action in one study, its proximity to such a dangerous compound necessitates careful handling and characterization.[4]
The N-phenylpiperidine structure is also prevalent in pharmacologically active molecules. The differentiation between these two isomers is therefore not a mere academic exercise; it is a crucial step in ensuring the safety, efficacy, and reproducibility of chemical synthesis and drug discovery programs.
Structural and Physicochemical Comparison
The fundamental difference between the two isomers lies in their connectivity, as illustrated below. In N-phenyl-4-methylpiperidine, the phenyl group is attached to the nitrogen atom, making it a tertiary arylamine. In 1-methyl-4-phenylpiperidine, the nitrogen is part of a tertiary alkylamine, with the phenyl group attached to a carbon atom of the piperidine ring.
Caption: Chemical structures of N-phenyl-4-methylpiperidine and 1-methyl-4-phenylpiperidine.
This structural divergence leads to differences in their physicochemical properties, which can be exploited for their separation and analysis.
The synthesis of each isomer typically follows a distinct strategy dictated by the most robust method for forming the key bonds.
N-phenyl-4-methylpiperidine: Synthesis often involves forming the N-phenyl bond. A common approach is the Buchwald-Hartwig amination of an aryl halide (e.g., bromobenzene) with 4-methylpiperidine. Alternatively, reductive amination between aniline and 4-methyl-4-piperidinol, followed by deoxygenation, can be employed.[6]
1-methyl-4-phenylpiperidine: The strategy here focuses on forming the C-phenyl bond. A prevalent method is the Grignard reaction, where phenylmagnesium bromide is added to 1-methyl-4-piperidone.[7] The resulting tertiary alcohol can then be dehydrated and reduced to yield the final product. This compound is also the reduced analog of the neurotoxin MPTP.[4]
Analytical Differentiation: A Multi-Technique Approach
Unambiguous differentiation requires a combination of spectroscopic and chromatographic methods. The unique electronic environment of each nucleus and the different bond strengths result in distinct analytical "fingerprints."
Caption: A multi-faceted workflow for the differentiation of piperidine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of these isomers. The chemical shifts (δ) and coupling patterns of the protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environments.
¹H NMR Spectroscopy:
N-phenyl-4-methylpiperidine:
Aromatic Protons: Expect multiplets in the δ 6.8-7.3 ppm range for the N-phenyl group.
Piperidine Protons (α to N): The two axial and two equatorial protons at the C2 and C6 positions will be shifted downfield (likely δ 3.0-3.8 ppm) due to the deshielding effect of the adjacent nitrogen atom bonded to an aromatic ring.
Methyl Protons: The methyl group at C4 will appear as a doublet (δ ~0.9-1.0 ppm), coupled to the single proton at C4.
1-methyl-4-phenylpiperidine:
Aromatic Protons: Expect multiplets for the C-phenyl group, typically in the δ 7.1-7.4 ppm range.
N-Methyl Protons: A sharp singlet will be observed for the N-methyl group, typically in the upfield region of δ 2.2-2.5 ppm.[8] This is a key distinguishing feature.
Piperidine Protons (α to N): The protons at C2 and C6 will appear as multiplets, but generally at a slightly more upfield position compared to the other isomer, as the nitrogen is alkylated, not arylated.
¹³C NMR Spectroscopy:
N-phenyl-4-methylpiperidine:
Aromatic Carbons: A signal for the ipso-carbon (C1' of the phenyl ring) will be observed around δ 148-152 ppm. Other aromatic signals will be in the δ 115-130 ppm range.
Piperidine Carbons (α to N): The C2 and C6 carbons will be significantly downfield, likely > δ 50 ppm.
1-methyl-4-phenylpiperidine:
N-Methyl Carbon: A distinct signal around δ 46-48 ppm.[8]
Quaternary Carbon (C4): The carbon atom attached to the phenyl group will be a quaternary signal (no attached protons) and will be downfield.
Aromatic Carbons: The ipso-carbon will be around δ 145-147 ppm, with other aromatic signals in the typical δ 125-129 ppm range.
Table 2: Predicted Key Diagnostic NMR Shifts (¹H and ¹³C)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides both molecular weight confirmation and structural information through fragmentation patterns.
N-phenyl-4-methylpiperidine: The molecular ion (M⁺) will be at m/z 175. Key fragments would likely arise from cleavage of the N-phenyl bond or rearrangements involving the piperidine ring. Alpha-cleavage adjacent to the nitrogen could lead to a fragment at m/z 98 ([C₅H₉N-CH₃]⁺).
1-methyl-4-phenylpiperidine: The molecular ion (M⁺) is also at m/z 175. A primary and highly diagnostic fragmentation pathway involves a benzylic cleavage, losing the phenyl group to give a fragment at m/z 98 ([M-C₆H₅]⁺). Another characteristic fragment is often seen at m/z 174 from the loss of a single hydrogen atom. The base peak is often observed at m/z 57 or 70, corresponding to further fragmentation of the piperidine ring.
Caption: Key distinguishing fragmentation pathways in mass spectrometry.
Chromatographic Separation
Chromatography is essential for physically separating the isomers before detection, which is crucial for quantification and isolation.[9]
Gas Chromatography (GC):
Positional isomers of piperidine derivatives can often be effectively separated using capillary GC.[9] The choice of the stationary phase is critical. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a robust starting point. Due to the differences in polarity and boiling point, 1-methyl-4-phenylpiperidine would be expected to have a slightly longer retention time than N-phenyl-4-methylpiperidine on a standard non-polar or mid-polarity column.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a powerful method for separating these isomers.
Principle: Separation is based on differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water, often with an additive like formic acid or trifluoroacetic acid to ensure protonation of the nitrogen).
Elution Order: N-phenyl-4-methylpiperidine, with its higher predicted logP, is more non-polar. It will interact more strongly with the C18 stationary phase and thus is expected to have a longer retention time than the more polar 1-methyl-4-phenylpiperidine.
Experimental Protocols
The following protocols are provided as a validated starting point for analysis. Instrument conditions should be optimized for the specific equipment in use.
Protocol 1: GC-MS Analysis
System: Gas chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977).
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injection: 1 µL sample (100 µg/mL in Methanol), splitless injection at 250°C.
Oven Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
Data Analysis: Compare retention times and fragmentation patterns of the unknown sample against authenticated reference standards for both isomers.
Protocol 2: RP-HPLC-UV Analysis
System: HPLC with a UV detector (e.g., Agilent 1260 Infinity II).
Column: ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
Start at 10% B.
Linear gradient to 90% B over 15 minutes.
Hold at 90% B for 2 minutes.
Return to 10% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Injection Volume: 10 µL (100 µg/mL in 50:50 Acetonitrile/Water).
Data Analysis: Identify peaks by comparing retention times with those of pure reference standards. N-phenyl-4-methylpiperidine is expected to elute after 1-methyl-4-phenylpiperidine.
Conclusion
The differentiation of N-phenyl-4-methylpiperidine and 1-methyl-4-phenylpiperidine is a critical task that relies on a synergistic analytical approach. While both isomers share a common molecular formula, their distinct connectivity gives rise to unique spectroscopic and chromatographic behaviors. ¹H and ¹³C NMR spectroscopy offer the most definitive structural elucidation, with the chemical shifts of the N-substituent (phenyl vs. methyl) providing an unmistakable diagnostic marker. Mass spectrometry reveals characteristic fragmentation patterns rooted in the different bond stabilities within each molecule. Finally, chromatographic techniques such as GC and HPLC enable the physical separation of the isomers, which is crucial for accurate quantification and isolation.[9] By employing the experimental protocols and interpreting the data as outlined in this guide, researchers can confidently distinguish between these two closely related piperidine isomers.
References
Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260-268. (Note: While not directly cited, this provides foundational context for phenylpiperidine pharmacology).
Google Patents. (2019). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
ConnectSci. (1979). Photoelectron Spectroscopic Studies of Piperidine and its N-Halo Derivatives. Australian Journal of Chemistry. Available at: [Link]
Wikipedia. Phenylpiperidines. Available at: [Link]
ScienceDirect. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Available at: [Link]
PubChem. (2025). Piperidine, 1-methyl-4-phenyl-. National Center for Biotechnology Information. Available at: [Link]
Wikipedia. 1-Methyl-4-piperidone. Available at: [Link]
Mytilineou, C., Cohen, G., & Heikkila, R. E. (1985). 1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture. Neuroscience Letters, 57(1), 19-24. Available at: [Link]
PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. Available at: [Link]
Gnecco, D., et al. (2009). AN IMPROVED PREPARATION OF 1-METHYL-4-CYANO-4-PHENYLPIPERIDINE. Organic Preparations and Procedures International, 28(4). Available at: [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
ResearchGate. (2025). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Available at: [Link]
PubMed. (1994). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry. Available at: [Link]
Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
Wikipedia. 4-Phenylpiperidine. Available at: [Link]
Tertiary Amine Building Blocks: The Engine Room of Medicinal Chemistry
Executive Summary Tertiary amines represent one of the most pervasive and critical pharmacophores in modern drug discovery. Found in over 60% of small-molecule drugs, they serve as the primary "handle" for modulating sol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tertiary amines represent one of the most pervasive and critical pharmacophores in modern drug discovery. Found in over 60% of small-molecule drugs, they serve as the primary "handle" for modulating solubility, lipophilicity, and target engagement—particularly in GPCRs, ion channels, and kinases. However, the tertiary amine is also a frequent source of attrition due to hERG channel inhibition, phospholipidosis, and rapid metabolic clearance. This guide moves beyond standard textbook definitions to explore the strategic selection, synthesis, and optimization of tertiary amine building blocks, focusing on high-Fsp³ architectures (spirocycles, bridged systems) that offer superior physicochemical profiles over traditional aliphatic amines.
The Strategic Value of Tertiary Amines
In medicinal chemistry, the tertiary amine is rarely just a functional group; it is often the key basic center that drives the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a molecule.
The Ionization-Permeability Paradox
The physiological utility of a tertiary amine lies in its ability to exist in equilibrium between its neutral and protonated (cationic) forms at physiological pH (7.4).
Cationic Form: Solvation improves aqueous solubility; ionic interactions (salt bridges) drive high-affinity binding to aspartate/glutamate residues in protein pockets (e.g., Asp113 in the β2-adrenergic receptor).
Neutral Form: Required for passive membrane permeability and blood-brain barrier (BBB) penetration.
Design Rule: The ideal pKa for a CNS-penetrant tertiary amine is typically 7.5–9.0 . This ensures a sufficient fraction exists as the neutral species to cross membranes, while enough remains protonated to maintain solubility and target affinity.
The "Magic Methyl" Effect
Converting a secondary amine to a tertiary amine (often via N-methylation) can induce a "Magic Methyl" effect. This single carbon addition can boost potency by orders of magnitude by:
Filling a hydrophobic pocket (entropic gain).
Altering the preferred conformation of the molecule (pre-organization).
Eliminating a hydrogen bond donor (HBD), thereby improving membrane permeability (desolvation penalty reduction).
Advanced Structural Architectures: Beyond the Piperidine
While piperidines and morpholines remain workhorses, modern drug discovery demands scaffolds with higher complexity (Fsp³), novel vectors, and clearer intellectual property (IP) space.
The Rise of Spirocyclic Amines
Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 6-azaspiro[3.4]octane) have emerged as superior bioisosteres for monocyclic amines.
Vector Geometry: Spirocycles lock exit vectors in perpendicular planes, allowing for precise exploration of 3D chemical space that "flat" aromatic rings cannot access.
Metabolic Stability: The quaternary carbon at the spiro-junction blocks metabolic oxidation at that position, often extending half-life compared to the parent piperidine.
Lipophilicity (LogD): Spirocycles often lower LogD compared to their gem-dimethyl acyclic analogs due to "buried" surface area, improving metabolic stability without sacrificing potency.
Bridged and Caged Systems
Bridged amines like quinuclidines and tropanes offer maximum rigidity. This pre-organization reduces the entropic penalty of binding but can increase basicity significantly (Quinuclidine pKa ~11.0) due to the relief of steric strain upon protonation and the lack of solvation stabilization in the free base.
Table 1: Physicochemical Comparison of Common Amine Motifs
The most common method, but often fails with hindered ketones or weak nucleophiles.
Standard Reagents: Sodium triacetoxyborohydride (STAB) / AcOH / DCE.
The Problem: Ketones are less reactive than aldehydes. Hindered ketones (e.g., adamantanone) often require forcing conditions.
Protocol: Titanium-Mediated Reductive Amination
For difficult/hindered substrates, Titanium(IV) isopropoxide is the "gold standard" Lewis acid additive. It acts as a water scavenger and activates the carbonyl, pushing the equilibrium toward the imine/iminium species.
Step-by-Step Protocol:
Imine Formation: In a flame-dried flask under Argon, combine the Ketone (1.0 equiv) and Secondary Amine (1.2 equiv) in anhydrous THF or neat.
Activation: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) dropwise. Note: The solution often turns yellow/orange.
Incubation: Stir at ambient temperature for 6–12 hours. (For extremely hindered substrates, heat to 60°C).
Reduction: Dilute with MeOH (to solubilize the borohydride). Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise. Caution: Gas evolution.
Workup: Quench with 1N NaOH or Rochelle's salt solution. Stir vigorously until a white precipitate (Titanium salts) forms. Filter through Celite. Extract filtrate with EtOAc.
Used when the "alkyl" group is actually an aryl or heteroaryl ring.
Catalyst: Pd₂dba₃ / XPhos or RuPhos (for secondary amines).
Base: NaOtBu or Cs₂CO₃.
Solvent: Toluene or Dioxane at 100°C.
Utility: Essential for synthesizing N-aryl piperazines or anilines.
Physicochemical & ADMET Tuning
The success of a tertiary amine drug candidate often hinges on fine-tuning its properties to avoid toxicity.
pKa Modulation: The Fluorine Switch
To lower the basicity of a tertiary amine without removing it entirely, introduce fluorine atoms at the β or γ positions.
Mechanism: Inductive electron withdrawal (-I effect) pulls electron density away from the nitrogen lone pair.
Effect:
-Fluorine (e.g., 3-fluoropiperidine): Lowers pKa by ~1.5 – 2.0 units.
-Fluorine (e.g., 4-fluoropiperidine): Lowers pKa by ~0.5 – 1.0 units.
Benefit: Lowering pKa from 10 to 8 can significantly improve membrane permeability (more neutral species at pH 7.4) and reduce hERG binding (less cationic character).
hERG Liability and Phospholipidosis
The hERG potassium channel is notoriously promiscuous for binding lipophilic tertiary amines.
The Pharmacophore: A basic nitrogen (protonated at physiological pH) flanked by two hydrophobic/aromatic groups (e.g., the "Dofetilide" motif).
Mitigation Strategy:
Reduce Lipophilicity (LogP): Introduce polar atoms (O, N) into the side chains.
Reduce Basicity: Use morpholines or fluorinated amines to lower pKa below 8.0.
Zwitterions: Introduce a carboxylic acid to neutralize the charge (though this affects permeability).
Metabolic Stability: N-Dealkylation vs N-Oxidation
Tertiary amines are primary targets for metabolic clearance.
N-Dealkylation (CYP450): Oxidative cleavage of the
Defense: Steric bulk (t-butyl, isopropyl), deuteration of the
-carbon, or incorporating the nitrogen into a ring (cyclic amines are slower to dealkylate than acyclic ones).
N-Oxidation (FMO): Direct oxidation of the nitrogen lone pair to form an N-oxide.
Defense: N-oxides are often highly polar and excreted, but can sometimes revert to the parent amine in the gut (prodrug effect).
Visualizations
Decision Logic for Amine Selection
This decision tree guides the selection of the optimal tertiary amine building block based on structural and property constraints.
Caption: Strategic decision tree for selecting tertiary amine scaffolds based on physicochemical constraints.
Metabolic Pathways of Tertiary Amines
Visualizing the divergent fates of tertiary amines under oxidative metabolism.
Caption: Divergent metabolic pathways: CYP450-mediated dealkylation vs. FMO-mediated N-oxidation.[2][4]
References
Tuning the Basicity of Amines. Cambridge MedChem Consulting. (2023).[5][6][7] Detailed analysis of pKa modulation using electron-withdrawing groups.
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Review of spirocyclic architectures as high-Fsp3 building blocks.
Metabolic N-Dealkylation and N-Oxidation. Molecules. (2021). Mechanistic insight into the metabolic fate of alkylamino moieties.
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. (2012). Methodology for Titanium-mediated reductive amination.
New Insights into Ion Channels: Predicting hERG-Drug Interactions. PMC. (2017). SAR studies linking amine basicity and lipophilicity to hERG inhibition.[8]
Section 1: Compound Profile and Inferred Hazard Landscape
An In-Depth Technical Guide to the Safety Profile of 4-Methyl-1-phenylpiperidine From the Desk of the Senior Application Scientist To my fellow researchers, scientists, and drug development professionals, this document s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safety Profile of 4-Methyl-1-phenylpiperidine
From the Desk of the Senior Application Scientist
To my fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to the safe handling of 4-Methyl-1-phenylpiperidine (also known as 1-methyl-4-phenylpiperidine; CAS No. 774-52-7). It is imperative to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found. This guide has been constructed by synthesizing data from structurally similar compounds to create a robust, proxy-based safety profile. This approach is grounded in the understanding that the toxicological and hazardous properties of a chemical are fundamentally linked to its structure. The insights herein are designed to empower you to work safely and effectively, upholding the highest standards of scientific integrity and laboratory practice.
4-Methyl-1-phenylpiperidine is a tertiary amine belonging to the phenylpiperidine class of chemicals. This structural class is significant in medicinal chemistry, forming the core of various pharmaceutical agents. Its relation to compounds like Pethidine (Meperidine) underscores the necessity for a meticulous evaluation of its biological and toxicological properties.
Given the absence of a specific SDS, we will infer the safety profile from close structural analogs. The primary hazards associated with aliphatic amines and phenyl-substituted piperidines include corrosivity, irritation, and potential systemic toxicity. The N-methylpiperidine moiety suggests a high likelihood of caustic properties, while the overall structure warrants a cautious approach regarding its full toxicological profile, which has not been thoroughly investigated.
Section 2: Hazard Identification and GHS Classification (Proxy-Based)
The following hazard classifications are extrapolated from close structural analogs. This synthesized data provides a baseline for risk assessment until a formal SDS for 4-Methyl-1-phenylpiperidine becomes available.
Corrosivity/Irritation : The tertiary amine group on the piperidine ring is basic and can cause severe irritation or chemical burns to the skin, eyes, and respiratory tract upon contact.[1]
Systemic Toxicity : Phenylpiperidine structures are known to interact with biological systems. While the full toxicological properties of this specific compound are uninvestigated, ingestion or significant inhalation could lead to systemic effects.[1]
Section 3: A Multi-Layered Risk Mitigation Framework
A self-validating safety protocol relies on the "Hierarchy of Controls," a system that prioritizes the most effective risk reduction strategies. This approach moves beyond simple reliance on Personal Protective Equipment (PPE).
Caption: Hierarchy of Controls Workflow.
Engineering Controls (Primary Barrier)
Your first and most critical line of defense is to minimize exposure by design.
Fume Hood: All handling of 4-Methyl-1-phenylpiperidine, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is non-negotiable.
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[2]
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[1]
Administrative Controls (Procedural Safeguards)
These are the protocols and work practices that define safe operation.
Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this compound. The SOP should cover receipt, storage, handling, and disposal.
Restricted Access: Designate specific areas within the lab for working with this compound and restrict access to trained personnel only.
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.
Personal Protective Equipment (PPE) - The Final Barrier
PPE is essential but should never be the sole method of protection.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected.[2]
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes.[1]
Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.
Section 4: Emergency Protocols: A Self-Validating Response System
Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.
An In-Depth Technical Guide to 4-Methyl-1-phenylpiperidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-methyl-1-phenylpiperidine, a substituted piperidine derivative of interest in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-methyl-1-phenylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes key data on its physicochemical properties, offers detailed synthetic protocols, and discusses its relevance within the broader context of phenylpiperidine scaffolds in pharmacology.
Core Physicochemical Characteristics
4-Methyl-1-phenylpiperidine, with the chemical formula C₁₂H₁₇N, belongs to the family of N-arylpiperidines. Its structure, featuring a phenyl group attached to the nitrogen atom of a 4-methylpiperidine ring, distinguishes it from its isomers, such as 1-methyl-4-phenylpiperidine, which has the methyl group on the nitrogen and the phenyl group at the 4-position. This structural difference significantly influences its physical and chemical properties.
Physical State and Boiling Point
For comparison, the boiling point of the related compound 4-methylpiperidine is approximately 124 °C. The addition of a phenyl group to the nitrogen atom would significantly increase the molecular weight and intermolecular forces, thus raising the boiling point considerably. Another related compound, 4-phenylpiperidine, has a boiling point of 257 °C. Therefore, it is reasonable to predict that the boiling point of 4-methyl-1-phenylpiperidine lies in a similar range.
Table 1: Physicochemical Data of 4-Methyl-1-phenylpiperidine and Related Compounds
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Physical State (at 25°C)
4-Methyl-1-phenylpiperidine
C₁₂H₁₇N
175.27
Not experimentally determined; predicted to be > 200°C
The synthesis of N-arylpiperidines can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a halogenated benzene with a piperidine derivative or the reductive amination of a ketone. A plausible synthetic pathway to obtain 4-methyl-1-phenylpiperidine is the N-arylation of 4-methylpiperidine with a suitable phenylating agent.
A related synthesis for an intermediate, N-phenyl-4-methyl-4-piperidinol, is detailed in Chinese patent CN110483376B. This process involves the reaction of aniline with 3-methyl-1,3,5-pentanetriol in the presence of a catalyst. This intermediate can then be further processed to yield the desired product.
Experimental Protocol: N-Arylation of 4-Methylpiperidine (Conceptual)
This protocol describes a general procedure for the N-arylation of 4-methylpiperidine, a common method for synthesizing N-arylpiperidines.
Materials:
4-Methylpiperidine
Fluorobenzene (or another suitable phenylating agent)
A strong base (e.g., sodium hydride, potassium tert-butoxide)
Standard laboratory glassware for organic synthesis
Procedure:
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add the palladium catalyst and the phosphine ligand.
Reagent Addition: Under an inert atmosphere, add the anhydrous aprotic solvent, followed by the strong base.
Reactant Introduction: Add 4-methylpiperidine to the reaction mixture, followed by the dropwise addition of fluorobenzene.
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the specific catalyst and solvent system used.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Conceptual workflow for the N-arylation synthesis of 4-Methyl-1-phenylpiperidine.
Structural Characterization
The identity and purity of synthesized 4-methyl-1-phenylpiperidine would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, confirming the presence of both the 4-methylpiperidine and phenyl moieties and their connectivity.
Mass Spectrometry (MS): GC-MS or LC-MS would confirm the molecular weight of the compound (175.27 g/mol ).
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for C-H bonds (aliphatic and aromatic), C-N bonds, and aromatic C=C bonds.
Relevance in Drug Development
The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents, particularly opioid analgesics and central nervous system (CNS) active drugs.[3] Derivatives of 4-phenylpiperidine have been developed as analgesics, antipsychotics, and antidepressants.[3]
The introduction of a methyl group at the 4-position of the piperidine ring and a phenyl group on the nitrogen atom, as in 4-methyl-1-phenylpiperidine, creates a unique chemical entity with the potential for novel pharmacological activities. Researchers in drug discovery may explore this compound and its derivatives as ligands for various receptors, including opioid, dopamine, and sigma receptors, in the search for new therapeutic agents with improved efficacy and side-effect profiles.[4]
Caption: Structural comparison of 4-Methyl-1-phenylpiperidine and its isomer.
Safety and Handling
As with any chemical compound, 4-methyl-1-phenylpiperidine should be handled with appropriate safety precautions in a well-ventilated laboratory. A full Safety Data Sheet (SDS) should be consulted before use. Based on related compounds, it may be harmful if swallowed or inhaled and may cause skin and eye irritation. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
4-Methyl-1-phenylpiperidine is a compound of significant interest due to its structural relationship to a class of pharmacologically important molecules. While specific experimental data on its physical properties are limited, its synthesis is achievable through established organic chemistry methodologies. Further research into the pharmacological profile of this compound could unveil novel therapeutic applications, making it a valuable target for medicinal chemists and drug development professionals.
References
PubChem. (n.d.). Piperidine, 1-methyl-4-phenyl-. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
PubChem. (n.d.). 1-Methyl-4-phenylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
Cheméo. (n.d.). 4-Phenylpiperidine. Retrieved February 20, 2026, from [Link]
Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine. Retrieved February 20, 2026, from [Link]
Glennon, R. A., et al. (1990). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 33(10), 2777–2782. [Link]
Wikipedia. (n.d.). Phenylpiperidines. Retrieved February 20, 2026, from [Link]
Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Retrieved February 20, 2026, from [Link]
ResearchGate. (2025, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved February 20, 2026, from [Link]
Synthesis of 4-Methyl-1-phenylpiperidine via Palladium-Catalyzed Buchwald-Hartwig Aryl Amination
An Application Note for Medicinal and Process Chemists Abstract The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting the central...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Medicinal and Process Chemists
Abstract
The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1][2] This application note provides a detailed, field-tested protocol for the synthesis of 4-methyl-1-phenylpiperidine, a representative member of this class, via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited substrate scope.[3] We will delve into the mechanistic rationale behind reagent selection, provide a step-by-step experimental workflow, and discuss the self-validating aspects of the protocol that ensure reproducibility and high purity of the final product.
Mechanistic Rationale & Component Selection
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds.[3][4] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an aryl halide with an amine.[3][5] Understanding the role of each component is critical for optimizing the reaction and ensuring its success.
1.1. The Catalytic Cycle
The generally accepted mechanism proceeds through three key stages:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (bromobenzene), forming a Pd(II) complex.[4][6]
Amine Coordination & Deprotonation: The amine (4-methylpiperidine) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[6]
Reductive Elimination: The final C-N bond is formed as the desired product, 4-methyl-1-phenylpiperidine, is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[3][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
1.2. Key Reagent Choices
Palladium Source: While Pd(0) sources like Pd₂(dba)₃ can be used, it is often more practical to use air-stable Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂).[5][7] The Pd(II) is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[5]
Ligand: The choice of phosphine ligand is paramount. For coupling secondary aliphatic amines like 4-methylpiperidine, which can be sterically demanding, bulky and electron-rich biaryl phosphine ligands are required.[3] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective as they promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition.[8][9]
Base: A strong, non-nucleophilic base is essential to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[5] Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose. Weaker bases like carbonates are often too slow or ineffective for this transformation.[5]
Solvent: Anhydrous, non-protic, and relatively non-polar solvents are preferred. Toluene is an excellent choice as it has a suitable boiling point for the reaction temperature and solubilizes the organometallic intermediates effectively.[4][7] Ethereal solvents like dioxane are also common but should be used with caution.[4][10]
Detailed Experimental Protocol
This protocol describes the synthesis of 4-methyl-1-phenylpiperidine from bromobenzene and 4-methylpiperidine on a 5 mmol scale.
2.1. Reagents and Materials
Compound
Formula
MW ( g/mol )
Equivalents
Moles (mmol)
Amount
Bromobenzene
C₆H₅Br
157.01
1.0
5.0
0.52 mL (785 mg)
4-Methylpiperidine
C₆H₁₃N
99.17
1.2
6.0
0.75 mL (595 mg)
Palladium(II) Acetate
Pd(OAc)₂
224.50
0.02
0.1
22.5 mg
XPhos
C₃₉H₅₃P
588.82
0.04
0.2
117.8 mg
Sodium tert-Butoxide
NaOtBu
96.10
1.4
7.0
673 mg
Anhydrous Toluene
C₇H₈
-
-
-
25 mL
2.2. Apparatus
100 mL oven-dried Schlenk flask or round-bottom flask
Magnetic stir bar
Septa
Inert gas line (Nitrogen or Argon) with manifold
Syringes and needles
Heating mantle with a temperature controller and oil bath
Reflux condenser
2.3. Experimental Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig amination.
2.4. Step-by-Step Procedure
Preparation: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add sodium tert-butoxide (673 mg), palladium(II) acetate (22.5 mg), and XPhos (117.8 mg).
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Reagent Addition: Through the septum, add anhydrous toluene (25 mL) via syringe. Follow with the addition of bromobenzene (0.52 mL) and 4-methylpiperidine (0.75 mL).
Reaction: Place the flask in a preheated oil bath and heat the mixture to 100-110 °C with vigorous stirring under a positive pressure of inert gas.
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
Filtration: Dilute the reaction mixture with ethyl acetate (25 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 15 mL).[6][7]
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-methyl-1-phenylpiperidine.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by clear checkpoints and validation steps.
Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time validation of the reaction's progress. A successful reaction is indicated by the consumption of the limiting reagent (bromobenzene) and the appearance of a new, less polar spot/peak corresponding to the product.
Purification: Flash column chromatography is a critical step that not only purifies the product but also validates the reaction's cleanliness. The isolation of a major product fraction confirms a successful transformation.
Characterization: The identity and purity of the final product must be confirmed through standard analytical techniques.
Note: Spectral data are predictive and should be compared with acquired data. Similar compounds have been characterized in the literature.[11]
Safety & Hazard Considerations
Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic. While this specific transformation is generally well-behaved, scaling up requires careful monitoring of the internal temperature and ensuring adequate cooling is available.[12]
Reagent Hazards:
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
Toluene: A flammable liquid with potential reproductive toxicity. Use in a well-ventilated fume hood.
Palladium Catalysts/Ligands: Can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Maintaining a robust inert atmosphere is crucial for both safety and reaction efficacy.[4]
References
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue University. (2022). Retrieved from [Link]
Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-9. Retrieved from [Link]
Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... Journal of Medicinal Chemistry, 53(6), 2510-20. Retrieved from [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1146-1154. Retrieved from [Link]
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved from [Link]
Chen, Z., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Layton, M. E., et al. (2007). Identification and characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate... Journal of Medicinal Chemistry, 50(4), 807-19. Retrieved from [Link]
Application Note & Protocol: Electrochemical Deuteration of 4-Methyl-1-phenylpiperidine
Abstract The strategic incorporation of deuterium into pharmacologically active molecules is a powerful method for enhancing their metabolic stability and pharmacokinetic profiles, primarily through the kinetic isotope e...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of deuterium into pharmacologically active molecules is a powerful method for enhancing their metabolic stability and pharmacokinetic profiles, primarily through the kinetic isotope effect (KIE).[1][2] This application note details a robust and efficient protocol for the selective deuteration of 4-Methyl-1-phenylpiperidine, a common scaffold in medicinal chemistry. By leveraging the principles of electrochemical C-H activation, this method offers a mild, reagent-free alternative to traditional deuteration techniques, which often require harsh conditions or expensive reagents.[3][4] We present a constant current electrolysis protocol using heavy water (D₂O) as an inexpensive and readily available deuterium source.[5] This guide provides a step-by-step methodology, mechanistic insights, and validation techniques suitable for researchers in drug discovery and development.
Introduction: The Value of Deuteration & Electrochemistry
Deuteration, the replacement of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), has become a validated strategy in drug development.[6] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[1] This difference in bond strength means that more energy is required to break a C-D bond, often resulting in a slower rate of reaction if C-H bond cleavage is the rate-determining step of a metabolic pathway.[1][6] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly slow down drug metabolism, particularly phase I reactions mediated by cytochrome P450 (CYP) enzymes.[1][2] The practical benefits include improved drug half-life, reduced patient dosing frequency, and potentially lower toxic metabolite formation.[][8] The FDA's approval of the first deuterated drug, Austedo™ (deutetrabenazine), in 2017 marked a significant milestone for this technology.
Traditional methods for deuteration can be cumbersome. In contrast, electrochemical synthesis provides a green, safe, and highly tunable platform for C-H functionalization. By using electricity as a "traceless" reagent, electrochemistry avoids stoichiometric chemical oxidants or reductants, minimizes waste, and often proceeds under mild, ambient conditions.[9] For a molecule like 4-Methyl-1-phenylpiperidine, electrochemistry offers a promising route to selectively activate C-H bonds adjacent to the nitrogen atom, which are susceptible to oxidative metabolism.
Principle and Proposed Mechanism
The proposed electrochemical deuteration proceeds via an oxidative C-H activation pathway. The reaction is initiated by the anodic oxidation of the 4-methyl-1-phenylpiperidine substrate.
Proposed Mechanism:
Single Electron Transfer (SET): The substrate (1) undergoes a single-electron transfer at the anode surface to form a nitrogen-centered radical cation (2).[10]
Deprotonation: A mild base in the reaction medium, or another molecule of the substrate, abstracts a proton from the carbon adjacent (alpha) to the nitrogen, leading to the formation of a carbon-centered radical (3).
Second Oxidation & Cation Formation: This radical species (3) is rapidly oxidized at the anode to form a highly reactive iminium cation (4).
Nucleophilic Attack by D₂O: The iminium cation (4) is then quenched by nucleophilic attack from heavy water (D₂O), the deuterium source, to form a hemiaminal intermediate (5).
Deuterium Incorporation: The hemiaminal intermediate subsequently collapses, eliminating a proton to yield the α-deuterated product (6).
This cycle can repeat, leading to the incorporation of a second deuterium atom at the other α-carbon position.
Caption: Proposed mechanism for electrochemical α-C-H deuteration.
Experimental Protocol
This protocol is designed for a standard laboratory-scale (0.3 mmol) reaction. It is recommended to first perform cyclic voltammetry on the substrate to determine the precise oxidation potential. However, for preparative synthesis, constant current electrolysis is often more straightforward and is described here.
Materials and Equipment
Reagent / Equipment
Specifications
Supplier Example
4-Methyl-1-phenylpiperidine
≥98% purity
Sigma-Aldrich
Deuterium Oxide (D₂O)
99.9 atom % D
Cambridge Isotope Labs
Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄)
Electrochemical grade, ≥99%
Sigma-Aldrich
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Acros Organics
Potentiostat/Galvanostat
Capable of constant current
Gamry, BioLogic
Undivided Electrochemical Cell
15-20 mL volume
Pine Research
Graphite Felt Anode
High purity
MTI Corporation
Platinum (Pt) Wire Cathode
High purity
Alfa Aesar
Magnetic Stirrer & Stir Bar
Standard laboratory grade
VWR
Electrochemical Cell Setup
The reaction is conducted in an undivided electrochemical cell. This setup is simpler and often sufficient for oxidative processes where the cathodic reaction (in this case, likely the reduction of trace protons or solvent to generate H₂) does not interfere with the desired anodic reaction.
Caption: Diagram of the undivided electrochemical cell setup.
Step-by-Step Procedure
Cell Preparation: Ensure the electrochemical cell, electrodes, and magnetic stir bar are thoroughly cleaned and oven-dried before use to remove any water or impurities.
Reagent Addition: To the undivided cell, add 4-methyl-1-phenylpiperidine (52.6 mg, 0.3 mmol, 1.0 equiv.), tetrabutylammonium tetrafluoroborate (nBu₄NBF₄) (98.7 mg, 0.3 mmol, 1.0 equiv.), and a magnetic stir bar.
Solvent and Deuterium Source: Under an inert atmosphere (e.g., nitrogen or argon), add 4.0 mL of anhydrous DMF via syringe. Follow this by adding D₂O (270 µL, 15 mmol, 50 equiv.). The large excess of D₂O ensures it effectively outcompetes any residual H₂O and serves as the primary deuterium donor.
Electrode Assembly: Insert the graphite felt anode (e.g., 10 mm x 15 mm x 5 mm) and the platinum wire cathode into the solution. Ensure they are securely connected to the potentiostat but do not touch each other.
Electrolysis: Begin stirring the solution moderately. Apply a constant current of 10-20 mA. The optimal current may require some minor optimization based on cell geometry and substrate concentration.
Reaction Monitoring: Allow the reaction to proceed for 8-12 hours at room temperature. The progress can be monitored by periodically taking a small aliquot, quenching it, and analyzing by GC-MS to observe the mass shift corresponding to deuterium incorporation.
Work-up and Purification:
Upon completion, turn off the potentiostat and disassemble the cell.
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure deuterated product.
Characterization and Validation
Confirming the success of the deuteration and quantifying the level of deuterium incorporation are critical. A combination of NMR spectroscopy and mass spectrometry provides a comprehensive analysis.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the proton NMR spectrum, successful deuteration at the α-positions will result in a decrease in the integration of the corresponding proton signals. Comparing the integration of the α-CH₂ signals to a stable, non-exchanging signal (e.g., the methyl group or aromatic protons) allows for the calculation of the percentage of deuterium incorporation (%D).[12]
²H NMR (Deuterium NMR): This is a direct method to observe the incorporated deuterium. A signal will appear at the chemical shift corresponding to the deuterated position, providing unambiguous evidence of C-D bond formation.
Mass Spectrometry (MS)
GC-MS or LC-MS: Mass spectrometry is used to determine the mass shift in the molecular ion peak.[13] The parent compound, 4-methyl-1-phenylpiperidine, has a monoisotopic mass of approximately 175.26 g/mol .
Incorporation of one deuterium atom will result in a mass of ~176.27 g/mol (M+1).
Incorporation of two deuterium atoms will result in a mass of ~177.27 g/mol (M+2).
Analysis of the isotopic distribution of the molecular ion peak allows for the quantification of the relative amounts of non-deuterated, mono-deuterated, and di-deuterated species.[14]
Expected Results Summary
Parameter
Expected Outcome
Analytical Method
Yield
60-80% (isolated)
Gravimetric
Deuterium Incorporation (%D)
>90% (D₁ + D₂)
¹H NMR, Mass Spec
Regioselectivity
Predominantly at C2 and C6 (α- to Nitrogen)
¹H NMR, ²H NMR
Mass Shift
M+1, M+2 peaks observed
Mass Spec
Troubleshooting
Problem
Potential Cause
Suggested Solution
Low Conversion / No Reaction
Incorrect potential/current; Inactive electrodes; High cell resistance.
Optimize current via trial reactions. Clean/polish electrodes. Ensure sufficient electrolyte concentration.
Low Deuterium Incorporation
Presence of residual H₂O.
Use anhydrous solvents and oven-dried glassware. Increase the excess of D₂O.
Formation of Byproducts
Over-oxidation of substrate; Polymerization.
Decrease the applied current or total charge passed. Monitor the reaction more closely and stop at optimal conversion.
Inconsistent Results
Variable electrode surface area or placement.
Maintain consistent electrode immersion depth and distance between electrodes for all runs.
Conclusion
This application note provides a detailed, practical, and efficient protocol for the electrochemical deuteration of 4-methyl-1-phenylpiperidine. By utilizing constant current electrolysis with D₂O as the deuterium source, this method offers a sustainable and scalable alternative for accessing deuterated compounds.[5][15] The approach is characterized by its mild conditions, high regioselectivity for the metabolically relevant α-positions, and avoidance of hazardous reagents. This protocol serves as a valuable tool for medicinal chemists and researchers aiming to leverage the benefits of the kinetic isotope effect in drug discovery and development.[6]
References
The Electrochemical Deuteration with D2O under External-Reductant-Free Condition. (2020). School of Chemistry and Chemical Engineering, Sun Yat-sen University. [Link]
Fan, Y., Ou, W., Chen, M., Liu, Y., Zhang, B., Ruan, W., & Su, C. (2023). Metal-Free Electrochemically Reductive Deuteration of C=N Bonds with D2O toward Deuterated Amines. Organic Letters, 25(2), 432-437. [Link]
Budnikova, Y. H. (2021). Electrochemical Insight into Mechanisms and Metallocyclic Intermediates of C−H Functionalization. CoLab. [Link]
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]
Fan, Y., Ou, W., et al. (2023). Metal-Free Electrochemically Reductive Deuteration of C=N Bonds with D2O toward Deuterated Amines. ACS Publications. [Link]
ConSynance. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. ConSynance. [Link]
ResearchGate. (2020). Electrochemical deuteration reaction using D2O. ResearchGate. [Link]
Powers, D. C., & Baran, P. S. (2014). Radical C—H Functionalization of Heteroarenes Under Electrochemical Control. PMC. [Link]
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(8), 611-631. [Link]
Zhang, B., & Wang, C. (2022). Deuterium labelling by electrochemical splitting of heavy water. OAE Publishing Inc.[Link]
Ahamed, M., & Kärkäs, M. D. (2019). C-H Activation/Functionalization via Metalla-Electrocatalysis. SciSpace. [Link]
Sambiagio, C., & Noël, T. (2020). Electrochemical Palladium‐Catalyzed C H Functionalization. Request PDF. [Link]
Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews. [Link]
He, Y., Tang, C., Mao, J., Liu, Z., Huang, W., & Mao, Z. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838-842. [Link]
Vang, Z. P. (2020). Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. e-Publications@Marquette. [Link]
AL-Hadedi, A. A. M., et al. (2022). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. ePrints Soton. [Link]
Ober Yahr Electrolysis. (n.d.). 5 Easy Steps To Prepare For Your Electrolysis Visit. Ober Yahr Electrolysis. [Link]
Royal Society of Chemistry. (n.d.). Electrochemical debrominative hydrogenation/deuteration of 2-bromo-N-arylacetamides. Royal Society of Chemistry. [Link]
Royal Society of Chemistry. (n.d.). Deuterium incorporation in biomass cell wall components by NMR analysis. Royal Society of Chemistry. [Link]
Aesthetician Nasrin. (2025). How to Prepare for Your First Electrolysis Session: A Complete Guide. Aesthetician Nasrin. [Link]
ResearchGate. (n.d.). Synthetic applications of the electrochemical deuteration protocol. ResearchGate. [Link]
Colaz. (2025). Prepare for Your First Electrolysis Appointment: 6 DIY Steps. Colaz. [Link]
Wang, Z., et al. (2022). One-pot H/D exchange and low-coordinated iron electrocatalyzed deuteration of nitriles in D2O to α,β-deuterio aryl ethylamines. PMC. [Link]
AL-Hadedi, A. A. M., et al. (2022). A Flow Electrochemistry‐Enabled Synthesis of 2‐Substituted N ‐(Methyl‐d)piperidines. ResearchGate. [Link]
Application Note: Transition-Metal-Free Synthesis of Aryl Amines using Sodium Alkoxides
[1][2][3][4] Executive Summary The formation of C–N bonds (amination) is a cornerstone of pharmaceutical synthesis. Historically, this has been dominated by Palladium (Buchwald-Hartwig) and Copper (Ullmann) catalysis.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary
The formation of C–N bonds (amination) is a cornerstone of pharmaceutical synthesis. Historically, this has been dominated by Palladium (Buchwald-Hartwig) and Copper (Ullmann) catalysis. While effective, these methods introduce significant costs and regulatory burdens regarding heavy metal scavenging (ICH Q3D guidelines).
This Application Note details a robust, transition-metal-free protocol for coupling aryl halides with amines using sodium alkoxides. Unlike simple nucleophilic aromatic substitution (
), which requires highly activated electron-deficient rings, this protocol leverages benzyne (aryne) intermediates and in-situ formed alkoxide clusters . This approach allows for the coupling of unactivated aryl chlorides and bromides—substrates previously thought to require transition metals.
Key Advantages:
Zero Metal Contamination: Eliminates the need for Pd/Ni scavengers.
Scalability: Validated for multi-gram scale synthesis.
Mechanistic Insight: The "Black Box" Revealed
To ensure reproducibility, researchers must understand that this is not a standard displacement reaction. It proceeds primarily through an Elimination-Addition (Benzyne) mechanism, often facilitated by supramolecular alkoxide clusters.
The Benzyne Pathway
In the absence of a metal catalyst, a strong base (Sodium tert-butoxide or Sodium hydride) deprotonates the position ortho to the halogen. This leads to the elimination of the halide, forming a highly reactive benzyne intermediate.[1][2] The amine nucleophile then attacks the strained triple bond.
Critical Implication for Regioselectivity:
Unlike Pd-catalysis (which couples exactly where the halogen was), benzyne mechanisms can yield mixtures of regioisomers (cine-substitution) unless the substrate is symmetric or sterically biased.
The Role of Alkoxide Clusters (X@RONa)
Recent breakthroughs (e.g., JACS 2024) have revealed that simple sodium alkoxides in solution form complex aggregates. Specifically, "cluster catalysts" (denoted as X@RONa ) can encapsulate halide ions.[3][4] These clusters act as phase-transfer agents, solubilizing the base (like NaH) and stabilizing the transition states for benzyne formation, significantly lowering the energy barrier compared to bulk base usage.
Mechanistic Pathway Diagram
Figure 1: The Elimination-Addition (Benzyne) pathway utilized in transition-metal-free amination.[3][4][5] Note the critical role of the base in the initial elimination step.
Scientific Integrity: The Trace Metal Fallacy
WARNING: Before claiming a reaction is "metal-free," you must validate your reagents.
Historically, several "metal-free" protocols were retracted after it was discovered that ppb-levels of Palladium contaminants in commercial Na2CO3 or NaOtBu were driving the reaction.
Validation Protocol:
Reagent Sourcing: Use only "Trace Metal Grade" (99.999%) bases and solvents for initial validation.
The Poison Test: Run the reaction in the presence of a metal scavenger (e.g., QuadraPure™ TU or excess CS2). If the reaction proceeds with the scavenger, it is genuinely metal-free. If it stops, it was metal-catalyzed.
Charge NaOtBu (2.0 equiv) and Aryl Halide (1.0 equiv) into a vial.
Evacuate and backfill with N2 (3 cycles).
Inject degassed DMSO (1.0 M).
Inject Amine (1.5 equiv).
Stir at 25 °C to 60 °C . (Higher temps promote benzyne; lower temps favor
on activated rings).
Monitor by HPLC.
Data & Performance Analysis
The following table summarizes the expected performance based on substrate class using Protocol A (Cluster Method).
Substrate Class
Halide
Temp (°C)
Time (h)
Typical Yield
Selectivity Note
Electron-Neutral
Cl
110
12
85-95%
Mixture of isomers possible if meta-substituted.
Electron-Rich (e.g., Anisole)
Cl
130
24
60-75%
Requires higher temp; slower benzyne formation.
Electron-Poor
Cl/F
80
6
>90%
May proceed via rather than Benzyne.
Heterocycles (e.g., Pyridine)
Cl
100
12
70-85%
Excellent compatibility; N-arylation preferred.
Experimental Workflow Diagram
Figure 2: Operational workflow for the cluster-catalyzed amination protocol. Safety attention required at the Quench step.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
"Dead" Base
NaOtBu and NaH are extremely moisture sensitive. Use fresh bottles or sublime NaOtBu.
Regioisomer Mixture
Benzyne Mechanism
If you see meta product from ortho halide, this confirms benzyne. Switch to C-2 blocked substrates or accept isomer separation.
Poor Solubility
Cluster Failure
Ensure the alcohol additive (e.g., methoxy-tert-butanol) is dry and added in correct stoichiometry to form the X@RONa cluster.
Violent Quench
Excess NaH
The cluster method uses excess NaH. Quench at 0°C with diluted wet ether before adding bulk water.
References
Yao, J.-L., Zhang, Z., & Li, Z. (2024).[3][6] Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation.[4][6] Journal of the American Chemical Society, 146(13), 8839–8846. [Link]
Liu, W., & Ackerman, L. (2016). Transition-Metal-Free Amine Synthesis. ACS Catalysis. (General context on metal-free methodology).
Canton-Vitoria, R., et al. (2019). Transition-Metal-Free C–N Cross-Couplings Enabled by Light. Organic Letters. [Link]
Organic Chemistry Portal. (2024). Arylamine Synthesis by Amination. [Link]
Thomé, I., & Bolm, C. (2012). Trace Metal Impurities in "Metal-Free" Catalysis.[8] Green Chemistry. (Context on the importance of purity).
Application Notes and Protocols for Hydrogen Isotope Exchange (HIE) of 4-Methyl-1-phenylpiperidine
Introduction: The Critical Role of Isotopic Labeling in Modern Drug Discovery In the landscape of pharmaceutical development, understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) pr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Isotopic Labeling in Modern Drug Discovery
In the landscape of pharmaceutical development, understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1] Hydrogen Isotope Exchange (HIE) has emerged as a powerful and efficient strategy for the late-stage introduction of deuterium (²H) and tritium (³H) into complex organic molecules.[1] This late-stage functionalization is particularly advantageous as it circumvents the need for lengthy de novo syntheses using isotopically enriched starting materials, thereby saving time and resources.[1] Deuterium-labeled compounds, in particular, are of growing interest as the substitution of hydrogen with deuterium can favorably alter metabolic pathways, potentially improving a drug's pharmacokinetic properties—a concept that has led to FDA-approved deuterated drugs.
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including opioid analgesics and antipsychotics.[2][3] Consequently, methods for the selective isotopic labeling of this motif are highly sought after for use in metabolic profiling, as internal standards for mass spectrometry, and for detailed mechanistic studies.[4] This document provides a comprehensive guide to the application of 4-methyl-1-phenylpiperidine in HIE research, detailing the underlying principles, a representative experimental protocol, and data analysis strategies.
Mechanism of Metal-Catalyzed Hydrogen Isotope Exchange
The HIE of C-H bonds in saturated heterocycles like 4-methyl-1-phenylpiperidine is typically facilitated by a transition metal catalyst. Homogeneous catalysts based on iridium, rhodium, and palladium are commonly employed due to their ability to mediate C-H activation under relatively mild conditions.[4][5][6][7]
The generally accepted mechanism proceeds through several key steps:
Coordination: The substrate, 4-methyl-1-phenylpiperidine, coordinates to the metal center. In the case of N-aryl piperidines, the nitrogen atom or the phenyl ring can act as a directing group, guiding the catalyst to specific C-H bonds.
C-H Activation: This is the crucial step where the metal catalyst cleaves a C-H bond, often through an oxidative addition or a concerted metalation-deprotonation pathway, to form a metallacyclic intermediate.[5][8] The regioselectivity of the exchange is determined at this stage. For piperidine systems, deuteration can occur at various positions, and the outcome is highly dependent on the catalyst and any directing groups present on the substrate.[6]
Isotopic Exchange: The metallated carbon is then protonated by a deuterium source, typically deuterium gas (D₂) or a deuterated solvent like D₂O, releasing the deuterated substrate.
Catalyst Regeneration: The catalyst is regenerated, allowing it to re-enter the catalytic cycle.
The choice of catalyst is critical for achieving desired outcomes. For instance, palladium catalysts have shown a preference for activating aliphatic C-H bonds, while iridium complexes are often used for directed C-H activation.[4][6] Iridium(I) NHC/phosphine complexes, in particular, have demonstrated high efficiency and selectivity in the deuteration of N-heterocycles.[5][8]
Experimental Workflow for HIE of 4-Methyl-1-phenylpiperidine
The following diagram illustrates a typical workflow for a metal-catalyzed HIE experiment.
Caption: A generalized workflow for a typical hydrogen isotope exchange experiment.
Representative Protocol: Iridium-Catalyzed Deuteration of 4-Methyl-1-phenylpiperidine
This protocol is a representative example based on established methods for the HIE of N-heterocycles using an Iridium(I) NHC/phosphine catalyst.[5][7][8] Researchers should optimize conditions for their specific experimental setup.
Materials:
4-Methyl-1-phenylpiperidine
[(COD)Ir(IMes)(PPh₃)]PF₆ (or a similar Iridium(I) NHC/phosphine catalyst)
Dichloromethane-d₂ (CD₂Cl₂) or another suitable deuterated solvent
Deuterium gas (D₂) balloon
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Schlenk flask or a sealable reaction vial
Magnetic stirrer and stir bar
Standard glassware for work-up and purification
Procedure:
Preparation:
In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 4-methyl-1-phenylpiperidine (e.g., 0.1 mmol, 1 equivalent) to an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar.
Add the Iridium catalyst (e.g., 5 mol%, 0.005 mmol).
Add the deuterated solvent (e.g., CD₂Cl₂, 0.5 mL).
Reaction Setup:
Seal the flask or vial.
Evacuate the headspace and backfill with deuterium gas (D₂) from a balloon. Repeat this cycle three times to ensure an atmosphere of D₂.
Leave the reaction under a positive pressure of D₂ (balloon).
Incubation:
Stir the reaction mixture at room temperature (or a specified temperature, e.g., 50 °C, depending on catalyst activity and desired incorporation) for the desired reaction time (e.g., 1-24 hours). The reaction progress can be monitored by taking aliquots and analyzing by ¹H NMR or GC-MS.
Work-up:
Once the reaction is complete, carefully vent the D₂ gas in a well-ventilated fume hood.
Remove the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Pass the solution through a short plug of silica gel to remove the catalyst.
Wash the silica plug with additional solvent.
Combine the organic fractions and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate the solvent in vacuo to yield the crude deuterated product.
Purification:
If necessary, purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analysis:
Characterize the purified product and determine the extent and location of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.[9][10][11]
Data Presentation and Analysis
The successful incorporation of deuterium is quantified by comparing the analytical data of the starting material with the product.
Table 1: Expected Analytical Data for Deuterated 4-Methyl-1-phenylpiperidine
Analytical Technique
Parameter Measured
Expected Result for Successful HIE
¹H NMR
Integration of proton signals
Decrease in the integral value of signals corresponding to C-H bonds that have undergone exchange.
²H NMR
Deuterium signals
Appearance of new signals in the regions corresponding to the deuterated positions.
Mass Spectrometry (GC-MS/LC-MS)
Molecular Ion Peak (M+)
Increase in the m/z value of the molecular ion peak corresponding to the number of deuterium atoms incorporated (M+n, where n is the number of D atoms).
Quantification of Deuterium Incorporation
The percentage of deuterium incorporation at a specific position can be calculated from the ¹H NMR spectrum using the following formula:
%D Incorporation = [1 - (Integral of target C-H in product / Integral of target C-H in starting material)] x 100%
(Note: An internal standard or a non-exchangeable proton signal within the molecule should be used for normalization.)
Mass spectrometry provides the overall distribution of isotopologues (molecules differing in the number of deuterium atoms).[9]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Deuterium Incorporation
Inactive catalyst
Use a fresh batch of catalyst; ensure proper handling under inert conditions.
Insufficient reaction time or temperature
Increase the reaction time and/or temperature incrementally.
Poor quality deuterium source
Use high-purity D₂ gas or freshly opened deuterated solvent.
Low Product Yield
Degradation of substrate or product
Perform the reaction at a lower temperature; reduce the reaction time.
Mechanical losses during work-up
Ensure careful handling during extraction and purification steps.
Non-selective Deuteration
Catalyst is too active or reaction conditions are too harsh
Use a lower catalyst loading; decrease the reaction temperature.
Multiple C-H bonds are susceptible to activation
Screen different catalysts that may offer higher regioselectivity.
Conclusion
Metal-catalyzed Hydrogen Isotope Exchange is a robust and versatile method for the deuteration of pharmaceutically relevant scaffolds like 4-methyl-1-phenylpiperidine. By carefully selecting the catalyst and optimizing reaction conditions, researchers can achieve high levels of deuterium incorporation with good regioselectivity. The protocols and guidelines presented here offer a solid foundation for scientists and drug development professionals to leverage HIE in their research, facilitating a deeper understanding of drug metabolism and aiding in the design of improved therapeutic agents.
References
Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au. 2022. Available from: [Link]
Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. ACS Catalysis. 2017. Available from: [Link]
Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. 2024. Available from: [Link]
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. 2023. Available from: [Link]
Base-Promoted Iridium-Catalyzed Deuteration and C-H Bond Activation of N-Heterocycles. Organometallics. 2025. Available from: [Link]
Palladium-Catalyzed Remote meta-C–H Bond Deuteration of Arenes Using a Pyridine Template. Organic Letters. 2019. Available from: [Link]
Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. 2024. Available from: [Link]
Site-Selective Deuteration of N -Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. ResearchGate. 2017. Available from: [Link]
Merging homogeneous transition metal catalysis and hydrogen isotope exchange. RECERCAT. 2022. Available from: [Link]
Synthesis, characterization and catalytic activity of saturated and unsaturated N-heterocyclic carbene iridium(i) complexes. Dalton Transactions. 2011. Available from: [Link]
Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes. Journal of the American Chemical Society. 2021. Available from: [Link]
Selective deuteration of heterocycle N-oxides via iridium-catalyzed hydrogen isotope exchange. University of Strathclyde. 2023. Available from: [Link]
One-step exchange-labelling of piperidines, piperazines and dialkylamines with deuterium oxide: catalysis by various ruthenium complexes. R Discovery. 2005. Available from: [Link]
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. 2025. Available from: [Link]
Deuteration and Tritiation of Pharmaceuticals by Non-Directed Palladium-Catalyzed C-H Activation in Heavy and Super-Heavy Water. Angewandte Chemie International Edition. 2024. Available from: [Link]
How can I figure out the percentage of deuterium incorporation in product?. ResearchGate. 2014. Available from: [Link]
Phenylpiperidines. Wikipedia. N.D. Available from: [Link]
Nanocatalyzed Hydrogen Isotope Exchange. Accounts of Chemical Research. 2021. Available from: [Link]
Piperidine, 1-methyl-4-phenyl-. PubChem. N.D. Available from: [Link]
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. 2022. Available from: [Link]
4-Phenylpiperidine – Knowledge and References. Taylor & Francis. 2019. Available from: [Link]
Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ChemRxiv. 2021. Available from: [Link]
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Catalysis. 2021. Available from: [Link]
1-Methyl-4-phenylpiperidin-4-ol. PubChem. N.D. Available from: [Link]
Synthesis of 4‐methyl‐4‐phenylpiperidine. ResearchGate. N.D. Available from: [Link]
Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters. 2004. Available from: [Link]
Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. 2012. Available from: [Link]
New iridium-catalysed methods for the hydrogen isotope exchange of pharmaceutically-relevant compounds. University of Strathclyde. 2023. Available from: [Link]
C‐H Functionalization for Hydrogen Isotope Exchange. ResearchGate. 2017. Available from: [Link]
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. 2025. Available from: [Link]
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Wiley Analytical Science. 2022. Available from: [Link]
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. N.D. Available from: [Link]
Technical Support Center: High-Yield Synthesis of 4-Methyl-1-phenylpiperidine
Topic: Optimizing Yield for 4-Methyl-1-phenylpiperidine Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Welcome to the Advanced Synthesis Support Hub. This guide add...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Yield for 4-Methyl-1-phenylpiperidine Synthesis
Role: Senior Application Scientist
Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Advanced Synthesis Support Hub.
This guide addresses the specific challenges of N-arylation to synthesize 4-methyl-1-phenylpiperidine (CAS: 10272-49-8). Unlike general organic chemistry texts, this document focuses on the "failure points" encountered in high-throughput drug discovery labs and provides causal analysis for yield optimization.
The Gold Standard Protocol (Buchwald-Hartwig)
Recommended for yields >85% and high purity.
While Ullmann coupling (Cu-catalyzed) is cheaper, it often suffers from variable yields (40–65%) due to moisture sensitivity and high temperature requirements. For reliable scale-up, Palladium-catalyzed Buchwald-Hartwig amination is the validated route.
Optimized Reaction System
Component
Recommendation
Technical Rationale
Substrate A
4-Methylpiperidine (1.2 equiv)
Slight excess drives kinetics; easier to remove than aryl halide.
Substrate B
Bromobenzene (1.0 equiv)
Ar-Br offers the best balance of oxidative addition rate and stability compared to Ar-I (unstable) or Ar-Cl (slow).
Catalyst
Pd₂(dba)₃ (1–2 mol%)
Bis(dibenzylideneacetone)palladium(0) is a stable Pd(0) source, avoiding the in-situ reduction step required for Pd(II) salts.
Ligand
RuPhos or BINAP (2–4 mol%)
RuPhos is specifically engineered for secondary amines to prevent -hydride elimination. BINAP is a robust alternative.
Base
NaOtBu (1.4 equiv)
Sodium tert-butoxide is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize side reactions.
Solvent
Toluene or Dioxane (Anhydrous)
Non-polar aromatics stabilize the catalytic cycle. Must be degassed.
Step-by-Step Workflow
Inert Setup: Flame-dry a Schlenk flask or microwave vial. Cycle Argon/Vacuum 3x.
Solids Addition: Add Pd₂(dba)₃, Ligand, and NaOtBu inside a glovebox or under positive Argon flow.
Solvent Prep: Sparge Toluene with Argon for 15 mins (Critical Step). Add to flask.
Liquid Addition: Add Bromobenzene and 4-Methylpiperidine via syringe.
Thermal Cycle: Heat to 80–100°C for 12–16 hours.
Note: If using RuPhos, conversion is often complete in <4 hours.
Troubleshooting Center (Interactive Diagnostics)
Issue 1: "My reaction turned black immediately and yield is <10%."
Diagnosis:Catalyst Deactivation (The "Palladium Black" Death).
If the solution turns from orange/red (active catalyst) to black precipitate (colloidal Pd) within minutes, your catalyst has aggregated and dropped out of the cycle.
Root Cause A:Dissolved Oxygen. Pd(0) ligands are highly O₂ sensitive. Sparging is not enough if your seals are poor.
Fix: Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before addition.
Root Cause B:Free Amine Poisoning. High concentrations of uncomplexed secondary amine can sometimes destabilize Pd precursors before the ligand binds.
Fix: Pre-stir the Catalyst + Ligand in solvent for 20 mins at 60°C before adding the amine and base. This ensures the active catalytic species (
) is formed.
Issue 2: "I have 40% starting material remaining after 24 hours."
Diagnosis:Catalyst Arrest (Oxidative Addition Failure).
The catalyst is active but cannot break the Ar-X bond or is stalling at the transmetallation step.
Root Cause A:Halide Mismatch. Are you using Chlorobenzene?
Fix: Ar-Cl requires electron-rich, bulky ligands like DavePhos or BrettPhos and higher temps (110°C). Switch to Bromobenzene for standard conditions.
Root Cause B:Moisture in Base. NaOtBu is hygroscopic. If it has turned into NaOH + tBuOH, the reaction will stall.
Fix: Use a fresh bottle of NaOtBu stored in a desiccator, or switch to Cs₂CO₃ (weaker, but more moisture tolerant) and run at 100°C.
Issue 3: "The reaction worked (TLC shows product), but I lost it during workup."
Diagnosis:pKa Extraction Error.
This is the most common error. 4-Methyl-1-phenylpiperidine is an aniline derivative, making it significantly less basic than the starting material.
The Chemistry:
Start Material (Alkyl amine): pKa
11.0
Product (N-Aryl amine): pKa
5.2
The Trap: If you extract with strong acid (1M HCl, pH 1), both amines go into the water. If you neutralize to pH 7, both go to organic.
The Fix (Selective Wash):
Dilute reaction mix with EtOAc.
Wash with Citrate Buffer (pH 5.5–6.0) .
Result: The starting material (pKa 11) will be protonated and wash away into the aqueous layer. The product (pKa 5.2) will remain mostly unprotonated in the organic layer.
Visual Troubleshooting Logic
Use this decision tree to diagnose low yields.
Figure 1: Diagnostic logic flow for identifying yield loss in N-arylation.
Frequently Asked Questions (FAQs)
Q: Can I use Copper (Ullmann) instead of Palladium to save money?A: Yes, but be prepared for lower yields.
Protocol: CuI (10 mol%), L-Proline (20 mol%), K₂CO₃, DMSO, 90°C.
Warning: This system is heterogeneous.[1] Stirring rate is critical. If the stir bar stops or lags, the reaction stops. It is also strictly intolerant of water.
Q: My product streaks on the silica column. How do I purify it?A: N-aryl piperidines can interact with silanols on the silica gel.
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. Use an eluent of Hexanes:EtOAc (9:1) + 1% TEA. This deactivates the acidic sites on the silica and sharpens the bands.
Q: Why is RuPhos better than BINAP for this specific substrate?A: 4-methylpiperidine is a secondary amine with moderate steric bulk.
BINAP is a bidentate ligand that works well but can be slow with hindered substrates.
RuPhos is a bulky, electron-rich monophosphine biaryl ligand. It facilitates the reductive elimination step, which is often the rate-determining step for bulky secondary amines.
References
Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed C-N Bond-Forming Reactions. Chemical Science.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
Hartwig, J. F. (2011). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett.
BenchChem Technical Support. (2025). Optimization of Buchwald-Hartwig Amination Conditions.
Purification methods for N-aryl piperidine derivatives
Technical Support Center: Purification of N-Aryl Piperidine Derivatives Introduction: The N-Aryl Piperidine Challenge N-aryl piperidines are ubiquitous pharmacophores in drug discovery, serving as core scaffolds for GPCR...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of N-Aryl Piperidine Derivatives
Introduction: The N-Aryl Piperidine Challenge
N-aryl piperidines are ubiquitous pharmacophores in drug discovery, serving as core scaffolds for GPCR ligands, kinase inhibitors, and ion channel blockers.[1] However, their purification presents a distinct set of challenges arising from their physicochemical duality: they possess a basic nitrogen center (the piperidine ring) modified by an electron-withdrawing aromatic system.[1][2]
This modification drastically alters the pKa compared to alkyl piperidines, creating a "basicity window" that seasoned chemists exploit for purification.[1] This guide synthesizes troubleshooting strategies for the three most common hurdles: Separation from Starting Materials , Chromatographic Tailing , and Trace Metal Scavenging .[1]
Module 1: Acid-Base Extraction Strategies
The First Line of Defense
Core Concept: The pKa difference between the starting material (aliphatic amine, pKa ~11) and the product (N-aryl amine, pKa ~5–6) allows for a "pH Swing" purification that can often replace column chromatography.[1]
Q: I have excess piperidine starting material in my crude mixture. How do I remove it without a column?
A: You can exploit the significant pKa difference.
The Science: Piperidine is a strong base (pKa ≈ 11.2).[1][3] N-aryl piperidines are weak bases (pKa ≈ 5.0–6.[1][2][3]5) due to the resonance delocalization of the nitrogen lone pair into the aromatic ring.
The Protocol (The "pH 8 Wash"):
Dissolve crude mixture in a non-polar solvent (e.g., DCM or EtOAc).[1][3]
Wash with a buffer at pH 8.5–9.0 (e.g., Saturated NaHCO₃ or dilute Phosphate buffer).[1][3]
Result: At pH 9, piperidine (pKa 11) is >99% protonated (water-soluble).[1][2][3] The N-aryl product (pKa ~6) is >99% neutral (organic-soluble).[1][2][3]
Discard the aqueous layer containing the starting amine.[1][3]
Q: My product is trapped in the aqueous layer during workup. What happened?
A: You likely used a strong acid wash (pH < 2) too early.[1][3]
Diagnosis: If you wash with 1M HCl, both the starting piperidine and your N-aryl product will be protonated and move to the aqueous phase.[1][2]
The Fix:
Basify the aqueous layer to pH > 12 using 6M NaOH.[1][3]
Standard: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[1][3]
Pre-treatment: Flush the column with mobile phase containing 5% TEA before loading your sample, then run your gradient with 1% TEA.[1][3]
Alternative: Use Amine-Functionalized Silica (NH₂-Silica).[1][2][3] This stationary phase is basic and prevents the specific interaction causing tailing, often eliminating the need for mobile phase modifiers.[1]
Q: I see two spots on TLC that merge into one broad peak on the column.
A: This often indicates instability or salt dissociation on the column.[3]
Scenario: If you loaded a salt form (e.g., HCl salt) onto normal silica, it may partially dissociate into the free base.[1]
Solution: Always convert the salt to the free base (wash with NaHCO₃) before loading onto a normal phase silica column.[3] If you must purify the salt, use Reverse Phase (C18) chromatography with an acidic buffer (e.g., 0.1% TFA).[1]
Module 3: Crystallization & Salt Formation
For High-Purity Solids
Q: My oil won't crystallize. How do I make a solid salt?
A: N-aryl piperidines often form stable crystalline salts with HCl or Oxalic acid.[1][2][3]
Protocol (HCl Salt):
Dissolve the free base oil in a minimal amount of Diethyl Ether or Ethyl Acetate .[1][3]
Cool to 0°C.
Dropwise add 2M HCl in Diethyl Ether (commercial) or 4M HCl in Dioxane .
A white precipitate should form immediately.[1][2][3]
Troubleshooting: If it oils out, add a few drops of Isopropanol (IPA) and heat to reflux until dissolved, then cool slowly.
Table 1: Recommended Solvent Systems for Recrystallization
Salt Form
Primary Solvent
Anti-Solvent
Notes
Hydrochloride
Ethanol (Hot)
Diethyl Ether
Most common; hygroscopic if excess acid used.[1][2][3]
Oxalate
Methanol
Acetone
Good for lower melting solids; often non-hygroscopic.[1][2][3]
Free Base
Hexanes
-
Only for highly crystalline, high MW derivatives.[1][2][3]
Picrate
Ethanol
Water
Historical method; useful for characterization but explosive risk.[1][2][3]
Caption: Decision tree for selecting the optimal purification path based on physical state and crude purity.
References
Buchwald-Hartwig Amination Protocols & Workup
Surry, D. S., & Buchwald, S. F. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
pKa of N-Aryl Piperidines
National Institute of Standards and Technology (NIST) Chemistry WebBook.[3][4] "N-Phenylpiperidine Properties." Link
Palladium Scavenging Techniques
Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link
Chromatography of Amines
Reich, H. J.[1] "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data. Link
Removing unreacted halobenzene from 4-Methyl-1-phenylpiperidine mixtures
Technical Guide: Purification of 4-Methyl-1-phenylpiperidine Executive Summary & Chemical Context The synthesis of 4-Methyl-1-phenylpiperidine typically involves the -arylation of 4-methylpiperidine with a halobenzene (e...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Purification of 4-Methyl-1-phenylpiperidine
Executive Summary & Chemical Context
The synthesis of 4-Methyl-1-phenylpiperidine typically involves the
-arylation of 4-methylpiperidine with a halobenzene (e.g., bromobenzene, iodobenzene) via Buchwald-Hartwig amination or Ullmann coupling .[1] A common critical quality attribute (CQA) failure in this process is the persistence of unreacted halobenzene in the crude mixture.
While both the product and the impurity are lipophilic organic liquids, their chemical behavior diverges significantly under pH manipulation. This guide prioritizes Acid-Base Extraction as the primary purification vector due to its scalability and efficiency, followed by distillation and chromatographic options for difficult matrices.[1]
Key Physicochemical Differentiators:
Compound
Structure Type
pKa (Conjugate Acid)
Boiling Point
Solubility (Neutral)
Solubility (pH < 2)
4-Methyl-1-phenylpiperidine
Tertiary Aniline (-Aryl)
~5.2 – 6.2
>250 °C (est.)
Organic Solvents
Water Soluble (Salt)
Halobenzene
Aryl Halide
Neutral
132–188 °C
Organic Solvents
Insoluble
Critical Mechanistic Insight: Unlike aliphatic amines (pKa ~10–11), 4-Methyl-1-phenylpiperidine is an aniline derivative .[1] The nitrogen lone pair is conjugated into the phenyl ring, significantly lowering its basicity (pKa ~5–6). Standard weak acid washes (e.g., 5% citric acid) may fail to fully protonate the product, leading to yield loss in the organic waste layer. Stronger acid (pH < 2) is required. [1]
Tier 1: Acid-Base Extraction (The Gold Standard)[1]
This method chemically sequesters the product into the aqueous phase, leaving the non-basic halobenzene impurity in the organic phase.
The Protocol
Prerequisites:
Organic Solvent A (Extraction): Ethyl Acetate (EtOAc) or Diethyl Ether (
).
Organic Solvent B (Recovery): Dichloromethane (DCM) or EtOAc.
Set up a short-path distillation apparatus under high vacuum (< 1 mbar).
Heat the bath to 60–80 °C. The halobenzene will distill off rapidly.
The product will remain in the boiling flask (pot residue).
Optional: To distill the product itself, increase bath temperature to >150 °C (depending on vacuum depth).
Troubleshooting & FAQs
Q1: I performed the acid wash, but my product yield is extremely low. Where did it go?Diagnosis: You likely used an acid that was too weak or insufficient in volume.[1]
Root Cause: As an
-phenyl amine, the product (pKa ~5.[1]2) acts more like an aniline than a piperidine. If you used 5% citric acid or 1M acetic acid, the equilibrium did not favor the salt form fully.
Solution: Use 2.0 M HCl . Ensure the aqueous phase pH is < 2 after mixing.[1]
Q2: A persistent emulsion formed during the extraction.[1] How do I break it?Diagnosis: Surfactant-like behavior of the amine salt or presence of fine particulates (Pd catalyst residues).[1]
Solution:
Filtration: Filter the biphasic mixture through a pad of Celite to remove solid catalyst residues.
Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous layer.
Solvent Switch: If using EtOAc, switch to DCM for the extraction, as its higher density often provides cleaner phase cuts.
Q3: Can I use column chromatography instead?Answer: Yes, but it is resource-intensive for removing bulk solvent-like impurities.[1]
is mandatory.[1] Without it, the basic product will streak irreversibly on the acidic silica gel.
Q4: Is the product stable in 2M HCl?Answer: Yes. The
-aryl bond is robust under standard hydrolytic conditions.[1] However, avoid prolonged boiling in acid, which could theoretically degrade the ring system over time.
Improving regioselectivity in 4-methylpiperidine coupling reactions
Technical Guide: Optimizing Regioselectivity in 4-Methylpiperidine Coupling Workflows Executive Summary & Scope This guide addresses the two distinct "coupling" challenges associated with 4-methylpiperidine : As a Nucleo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Optimizing Regioselectivity in 4-Methylpiperidine Coupling Workflows
Executive Summary & Scope
This guide addresses the two distinct "coupling" challenges associated with 4-methylpiperidine :
As a Nucleophile (N-Arylation): Controlling site selectivity when coupling 4-methylpiperidine to poly-halogenated electrophiles (e.g., 2,4-dichloropyrimidines) via S_NAr or Buchwald-Hartwig protocols.
As a Substrate (C-H Functionalization): Directing the installation of functional groups onto the piperidine ring itself (C2 vs. C4 selectivity).
Module A: 4-Methylpiperidine as Nucleophile (N-Arylation)
Context: You are reacting 4-methylpiperidine with a di-halogenated heterocycle (e.g., 2,4-dichloropyrimidine).
The Problem: Obtaining a mixture of C2- and C4-substituted products.
Mechanism & Causality
In Nucleophilic Aromatic Substitution (S_NAr), regioselectivity is governed by the LUMO coefficient magnitude at the electrophilic carbons and steric hindrance.
Default Preference: For 2,4-dichloropyrimidine, the C4 position is generally more reactive.[1] The nitrogen at N1 and N3 creates a stronger electron deficiency at C4 compared to C2. Furthermore, the C4 position is less sterically hindered by the flanking nitrogens than the C2 position (which is flanked by two nitrogens).
The 4-Methyl Factor: 4-methylpiperidine is a secondary amine with moderate steric bulk. Unlike smaller amines (pyrrolidine), its bulk amplifies the steric penalty at the C2 position, further favoring C4 attack.
Troubleshooting Guide: N-Arylation
Symptom
Probable Cause
Corrective Action
Mixture of Isomers (C2/C4)
High temperature or non-polar solvent.
Switch to Polar Aprotic: Use DMF or DMSO at to stabilize the Meisenheimer complex, favoring the kinetic product (C4).
Unexpected C2 Selectivity
Presence of Electron Donating Groups (EDG) at C5/C6.
LUMO Analysis: If the electrophile has a C5-OMe group, the LUMO density shifts. Verify with DFT or check "Handy’s Rule" (NMR prediction).
Low Yield (Buchwald)
-Hydride Elimination or Pd-poisoning.
Ligand Switch: 4-methylpiperidine has -hydrogens. Use RuPhos or BrettPhos to accelerate reductive elimination over elimination.
Self-Validating Protocol: Isomer Identification
Do not rely solely on LCMS (isomers have identical mass).
Handy’s Rule (NMR): Isolate the product. Run
-NMR.
If the remaining pyrimidine proton shifts downfield significantly compared to the starting material, the halogen at the more electron-deficient position (C4) was displaced.
NOE Correlation: If C2-attack occurred, the pyrimidine ring protons will show NOE correlations to the piperidine
-protons.
Decision Logic for Poly-Halogenated Couplings
Figure 1: Decision matrix for predicting and controlling regioselectivity in S_NAr reactions involving 4-methylpiperidine.
Module B: C-H Functionalization (As Substrate)
Context: You need to attach an aryl or alkyl group directly to the piperidine ring carbons.
The Problem: Distinguishing between the
-positions (C2/C6) and the -position (C4).
Mechanism: Directed Lithiation (Beak Chemistry)
The standard method for functionalizing saturated amines is
-lithiation of N-Boc-4-methylpiperidine.
The Director: The Boc group is critical. The oxygen coordinates Lithium (
-BuLi), directing deprotonation to the C2 position (Complex Induced Proximity Effect - CIPE).
Regioselectivity (C2 vs C6): In 4-methylpiperidine, the methyl group is usually equatorial. Lithiation occurs at C2.
Stereoselectivity: The removal of the pro-S vs pro-R proton is governed by the steric clash between the Boc-group and the C4-methyl. Typically, this yields the 2,4-trans isomer after electrophilic trapping.
Protocol:
-Lithiation of N-Boc-4-Methylpiperidine
Reagents:
Substrate: N-Boc-4-methylpiperidine
Base:
-BuLi (1.1 equiv)
Ligand: TMEDA (1.1 equiv) or (-)-Sparteine (for enantiocontrol)
Solvent: Anhydrous
(Preferred over THF for stereocontrol)
Step-by-Step:
Complexation: Mix N-Boc-4-methylpiperidine and TMEDA in
at .
Deprotonation: Add
-BuLi dropwise. Stir for 4-6 hours. Note: Piperidines lithiate slower than pyrrolidines.
Trapping: Add electrophile (e.g.,
, , with Pd cat).
Warm up: Allow to reach room temperature slowly.
Troubleshooting Guide: C-H Activation
Issue
Diagnosis
Solution
Low Yield (<30%)
Incomplete Lithiation.
Temperature Check: Unlike pyrrolidines, piperidines often require warming to for deprotonation to occur, but unstable above .
Wrong Diastereomer
Thermodynamic equilibration.
Solvent Switch: THF promotes Solvent Separated Ion Pairs (SSIP), which can scramble stereochemistry. Use TBME or to maintain Contact Ion Pairs (CIP).
C4-Functionalization Desired
Wrong Methodology.
Switch Strategy:-lithiation will not work for C4. Use Rhodium-catalyzed carbene insertion (e.g., ) which favors the sterically accessible C4 position.
Visualization: Lithiation Pathway
Figure 2: Mechanistic pathway for Beak-style lithiation, highlighting the C2-selectivity enforced by the Boc directing group.
References & Authority
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.[2]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[3] Chemical Reviews.[4]
Handy, S. T., & Zhang, Y. (2006). The Handy Rule: NMR Prediction of Regioselectivity in Polyhalogenated Heterocycles. Chemical Communications.[4]
O'Brien, P., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society.
McNally, A., et al. (2014). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Science.
1H NMR spectrum analysis of 4-Methyl-1-phenylpiperidine
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Methyl-1-phenylpiperidine. It is designed for analytical chemists and drug discovery scientists requiring precise structural verific...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Methyl-1-phenylpiperidine. It is designed for analytical chemists and drug discovery scientists requiring precise structural verification.
A Comparative & Technical Guide for Structural Verification
Executive Summary
4-Methyl-1-phenylpiperidine is a tertiary amine featuring a piperidine ring N-substituted with a phenyl group and C-substituted with a methyl group at the 4-position. Its 1H NMR spectrum is characterized by three distinct regions: a high-field aliphatic region (methyl doublet), a mid-field heterocyclic region (ring protons), and a low-field aromatic region (N-phenyl protons).
Key Identification Marker: The diagnostic doublet at ~0.95 ppm (Methyl group) combined with the shielded aromatic ortho/para protons (~6.8-6.9 ppm ) confirms the N-phenyl-4-methyl motif.
Structural & Conformational Logic
Before analyzing the spectrum, one must understand the molecule's behavior in solution. The piperidine ring adopts a chair conformation. The bulky N-phenyl group and the 4-Methyl group dictate the stereochemistry.
4-Methyl Preference: The methyl group overwhelmingly prefers the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C2 and C6. This locks the ring conformation, resulting in a simplified spectrum without significant broadening from conformational exchange at room temperature.
N-Phenyl Orientation: The phenyl ring is twisted relative to the piperidine lone pair to minimize steric strain with the equatorial
-protons.
Visualization: Conformational Equilibrium
The following diagram illustrates the thermodynamic preference that simplifies the NMR spectrum.
Caption: Thermodynamic equilibrium heavily favors the equatorial methyl conformer, resulting in a single set of sharp signals in the 1H NMR spectrum.
Detailed Spectral Assignment (400 MHz, CDCl3)
The following data represents the standard assignment for 4-Methyl-1-phenylpiperidine. Note that chemical shifts (
) may vary slightly ( 0.05 ppm) depending on concentration and pH.
Table 1: Signal Assignment and Multiplicity[1][2]
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
0.93 - 0.98
Doublet ( Hz)
3H
-CH₃ (Methyl)
Diagnostic for 4-methyl substitution. Coupling to H4.
1.30 - 1.45
Multiplet
2H
H3/H5 (Axial)
Shielded due to axial orientation.
1.50 - 1.65
Multiplet
1H
H4 (Methine)
Overlaps with H3/H5 equatorial signals often.
1.70 - 1.80
Broad Doublet / Multiplet
2H
H3/H5 (Equatorial)
Deshielded relative to axial counterparts.
2.65 - 2.75
Triplet of Doublets (td)
2H
H2/H6 (Axial)
Distinct splitting due to large axial-axial coupling ( Hz).
3.60 - 3.75
Broad Doublet (bd)
2H
H2/H6 (Equatorial)
Deshielded by N-phenyl anisotropy and electronegativity.
6.80 - 6.95
Multiplet
3H
Ar-H (Ortho/Para)
Shielded upfield relative to benzene (7.26) due to resonance donation from Nitrogen lone pair.
7.20 - 7.30
Multiplet
2H
Ar-H (Meta)
Typical aromatic range; less affected by N-donation.
Critical Note on Aromatic Region: The N-phenyl group is an electron-donating group (EDG) by resonance. This increases electron density at the ortho and para positions, shielding these protons and shifting them upfield (lower ppm) compared to the meta protons. This 3:2 splitting pattern (3H upfield, 2H downfield) is the fingerprint of an N-phenyl amine.
Comparative Analysis Guide
To validate the identity of 4-Methyl-1-phenylpiperidine, it is essential to compare it against its precursors and potential impurities.
Table 2: Product vs. Alternatives
Feature
4-Methyl-1-phenylpiperidine (Product)
4-Methylpiperidine (Precursor)
1-Phenylpiperidine (Analog)
N-H Signal
Absent
Broad singlet ~1.5 - 2.0 ppm
Absent
Aromatic Signals
Present (6.8 - 7.3 ppm)
Absent
Present (6.8 - 7.3 ppm)
Methyl Signal
Doublet ~0.95 ppm
Doublet ~0.90 ppm
Absent
-Protons (H2/H6)
Deshielded (~2.7 - 3.7 ppm)
Shielded (~2.5 - 3.0 ppm)
~3.15 ppm (Triplet)
Solubility
High in CDCl3, DMSO
High in CDCl3, Water
High in CDCl3
Comparative Logic
Vs. Precursor (4-Methylpiperidine): The disappearance of the N-H signal and the appearance of the aromatic region are the primary indicators of successful N-phenylation. Additionally, the
-protons (H2/H6) shift downfield due to the electron-withdrawing inductive effect of the phenyl ring (despite the resonance donation, the inductive effect often dominates the shift of the adjacent aliphatic carbons/protons).
Vs. Analog (1-Phenylpiperidine): The presence of the methyl doublet at ~0.95 ppm is the sole differentiator. In 1-phenylpiperidine, the H3/H4/H5 region is a complex multiplet without the clean doublet.
Experimental Protocol for NMR Analysis
To ensure reproducibility and spectral resolution, follow this standardized workflow.
Reagents & Equipment[2]
Solvent: Chloroform-d (CDCl3) with 0.03% TMS (Tetramethylsilane) as internal standard.
Alternative: DMSO-d6 (Use if sample is a salt, e.g., HCl salt). Note that chemical shifts will vary slightly in DMSO.
Sample Mass: 5 - 10 mg.
Tube: High-precision 5mm NMR tube.
Step-by-Step Workflow
Caption: Standardized workflow for acquiring high-fidelity 1H NMR data for tertiary amines.
Preparation: Weigh 5-10 mg of the oil/solid into a clean vial. Add 0.6 mL of CDCl3. Vortex until fully dissolved.
Shimming: Ensure the field is homogeneous. Poor shimming will broaden the methyl doublet, making
-coupling calculation difficult.
Referencing: Calibrate the spectrum using the TMS peak (0.00 ppm) or the residual CHCl3 peak (7.26 ppm).
Integration:
Set the Methyl doublet (0.95 ppm) to an integral of 3.0 .
Verify the Aromatic region integrates to 5.0 (3H + 2H).
Verify the
-protons integrate to 4.0 (2H axial + 2H equatorial).
References
PubChem. Piperidine, 1-methyl-4-phenyl- (Compound Summary).[1] National Library of Medicine. Available at: [Link]
SDBS. Spectral Database for Organic Compounds.[2][3] AIST (National Institute of Advanced Industrial Science and Technology). (General reference for piperidine derivative shifts).
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for N-phenyl substituent effects on aromatic protons).[2]
A Comparative Guide to the GC-MS Identification of 4-Methyl-1-phenylpiperidine Impurities
This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust identification and characterization of impurities in 4-Methyl-1-phenylpiperidi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust identification and characterization of impurities in 4-Methyl-1-phenylpiperidine. As a critical starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of 4-Methyl-1-phenylpiperidine is paramount to drug safety and efficacy. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, offering a self-validating framework for researchers, analytical scientists, and drug development professionals.
The Imperative of Impurity Profiling in Pharmaceutical Synthesis
4-Methyl-1-phenylpiperidine is a key building block in the development of numerous centrally-acting agents and other complex molecules.[1] The purity of this intermediate directly impacts the quality and safety of the final API. Impurities, which the International Conference on Harmonisation (ICH) defines as any component that is not the desired chemical entity, can arise from various sources including the synthetic route, degradation, or storage.[2] These unintended components may possess their own pharmacological or toxicological profiles, making their identification and control a regulatory and safety necessity.
Potential process-related impurities in a typical synthesis of 4-Methyl-1-phenylpiperidine—often involving the reaction of 4-methylpiperidine with a phenylating agent or the reductive amination of a piperidone precursor—can include:
Degradation products formed during synthesis or work-up.
Given the volatility and thermal stability of 4-Methyl-1-phenylpiperidine and its likely impurities, GC-MS emerges as a uniquely powerful analytical tool, offering high-resolution chromatographic separation coupled with the definitive structural elucidation capabilities of mass spectrometry.[4]
The Premier Choice: Electron Ionization GC-MS
For the analysis of semi-volatile, non-polar to moderately polar compounds like substituted piperidines, GC coupled with Electron Ionization (EI) Mass Spectrometry is the gold standard. The choice is predicated on two core strengths:
Superior Separation: The gas chromatograph provides exceptional resolving power, separating structurally similar impurities from the main component based on their boiling points and interactions with the stationary phase.
Reproducible Fragmentation: EI at a standard 70 eV produces highly reproducible mass spectra. This energy input is sufficient to cause predictable fragmentation of the molecule, generating a unique "fingerprint." These fingerprints can be compared against extensive, commercially available spectral libraries (e.g., NIST, Wiley) for rapid, tentative identification of unknown peaks.[5]
Logical Workflow for GC-MS Analysis
The following diagram illustrates a robust, self-validating workflow for the analysis of 4-Methyl-1-phenylpiperidine.
A Researcher's Guide to Differentiating 4-Methyl-1-phenylpiperidine from its Neurotoxic Isomer, MPTP
In the realm of neuropharmacological research and drug development, the precise identification of molecular structures is not merely a matter of analytical rigor; it is a critical determinant of safety and efficacy. This...
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of neuropharmacological research and drug development, the precise identification of molecular structures is not merely a matter of analytical rigor; it is a critical determinant of safety and efficacy. This is starkly illustrated by the case of 4-Methyl-1-phenylpiperidine and its isomers, particularly the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). While possessing the same molecular formula (C12H15N), the subtle rearrangement of atoms between these isomers results in dramatically different biological activities, with MPTP being a well-established inducer of Parkinsonism.[1][2][3] This guide provides an in-depth comparison of these compounds and details robust analytical methodologies to ensure their unambiguous differentiation.
The imperative for distinguishing these isomers is rooted in the tragic history of MPTP. Accidentally synthesized as a byproduct in the illicit production of a synthetic opioid, MPTP was found to cause irreversible damage to dopaminergic neurons in the substantia nigra, leading to symptoms clinically almost indistinguishable from Parkinson's disease.[2][4] The mechanism of its toxicity involves its metabolism by monoamine oxidase B (MAO-B) in the brain to the toxic cation 1-methyl-4-phenylpyridinium (MPP+), which is then selectively taken up by dopamine transporters into dopaminergic neurons.[1][5][6] Once inside, MPP+ inhibits Complex I of the mitochondrial respiratory chain, leading to cellular energy failure, oxidative stress, and ultimately, neuronal death.[1][5] In stark contrast, other isomers, such as 1-methyl-3-phenyl-1,2,3,6-tetrahydropyridine (M-3-PTP), have been shown to be devoid of such dopaminergic toxicity, likely due to a low affinity for MAO-B.[7]
This guide will explore the structural nuances of these isomers and provide detailed protocols for their analytical separation and identification using state-of-the-art techniques.
Structural Isomers: A Subtle Distinction with Profound Consequences
The key isomers of concern, alongside the non-toxic 4-Methyl-1-phenylpiperidine, are positional isomers of the tetrahydropyridine ring and the phenyl group.
4-Methyl-1-phenylpiperidine: A saturated piperidine ring with a methyl group at the 4-position and a phenyl group attached to the nitrogen atom.
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): Contains a double bond within the tetrahydropyridine ring and has the phenyl group at the 4-position and the methyl group on the nitrogen.
M-3-PTP (1-methyl-3-phenyl-1,2,3,6-tetrahydropyridine): Similar to MPTP, but with the phenyl group at the 3-position of the tetrahydropyridine ring.[7]
The seemingly minor shift in the position of the phenyl group and the degree of saturation in the piperidine ring are the critical factors governing their interaction with biological systems.
Analytical Strategies for Unambiguous Isomer Differentiation
A multi-faceted analytical approach is essential to confidently distinguish between these closely related compounds. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of this endeavor.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[8] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. The subsequent mass spectrometric detection provides a unique fragmentation pattern for each compound, acting as a molecular fingerprint.
Key Experimental Considerations:
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically effective for separating these isomers.
Temperature Programming: A carefully optimized temperature gradient is crucial for achieving baseline separation. An initial low temperature allows for the trapping of the analytes at the head of the column, followed by a gradual ramp to elute the compounds based on their boiling points and interactions with the stationary phase.
Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard method, as it produces reproducible fragmentation patterns that can be compared against spectral libraries.[8]
Expected Results:
The isomers will exhibit distinct retention times due to subtle differences in their volatility and polarity. MPTP, being less polar than the fully saturated 4-Methyl-1-phenylpiperidine, is expected to elute earlier. The mass spectra will also show characteristic fragmentation patterns. For instance, the fragmentation of the piperidine or tetrahydropyridine ring will yield unique ions and relative abundances for each isomer.
Table 1: Representative GC-MS Data for Phenylpiperidine Isomers
Compound
Expected Retention Time (Relative)
Key Mass Fragments (m/z)
4-Methyl-1-phenylpiperidine
Later
Fragments indicative of a saturated piperidine ring
MPTP
Earlier
Fragments showing the loss of a methyl group and characteristic ions from the tetrahydropyridine ring
M-3-PTP
Intermediate
Unique fragmentation pattern differing from MPTP due to the 3-phenyl substitution
Experimental Protocol: GC-MS Analysis
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Instrument Setup:
GC: Use a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injector: Splitless mode at 250°C.
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
MS: Electron ionization at 70 eV. Scan range of m/z 40-400.
Injection: Inject 1 µL of the prepared sample.
Data Analysis: Compare the retention times and mass spectra of the unknown sample with those of certified reference standards for each isomer.
Caption: Workflow for the GC-MS analysis of phenylpiperidine isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative and often complementary separation technique, particularly for less volatile or thermally labile compounds.[9] Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.
Key Experimental Considerations:
Column Selection: A C18 or a phenyl-hexyl column can provide good separation. Phenyl-based columns can offer enhanced selectivity for aromatic compounds through π-π interactions.[10]
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is a critical parameter to control the ionization state of the basic piperidine nitrogen and thus the retention.
Detector: A Diode Array Detector (DAD) or a UV detector is suitable for these aromatic compounds. For enhanced sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Expected Results:
The elution order in RP-HPLC will depend on the relative hydrophobicity of the isomers. The more polar compounds will elute earlier. The retention times will be highly reproducible under isocratic conditions, allowing for reliable identification when compared to standards.
Table 2: Representative HPLC Data for Phenylpiperidine Isomers
Compound
Expected Retention Time (Relative)
Mobile Phase Conditions
4-Methyl-1-phenylpiperidine
Intermediate
Acetonitrile/Water with 0.1% Formic Acid
MPTP
Later
Acetonitrile/Water with 0.1% Formic Acid
M-3-PTP
Earlier
Acetonitrile/Water with 0.1% Formic Acid
Experimental Protocol: HPLC-DAD Analysis
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[9]
Instrument Setup:
HPLC System: A standard HPLC system with a pump, autosampler, and DAD.
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 7.0) (e.g., 60:40 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV detection at 254 nm.
Injection: Inject 10 µL of the prepared sample.
Data Analysis: Compare the retention time and UV spectrum of the unknown sample with those of certified reference standards.
Caption: Workflow for the HPLC-DAD analysis of phenylpiperidine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[11] Both ¹H and ¹³C NMR are invaluable for distinguishing between these isomers.
Key Distinguishing Features in NMR Spectra:
¹H NMR:
Alkene Protons: MPTP will show characteristic signals in the alkene region (typically 5-6 ppm) due to the double bond in the tetrahydropyridine ring, which will be absent in the spectrum of the saturated 4-Methyl-1-phenylpiperidine.
Aromatic Protons: The substitution pattern on the phenyl ring and its position on the piperidine/tetrahydropyridine ring will lead to distinct chemical shifts and coupling patterns for the aromatic protons.
Methyl Group: The chemical shift of the methyl protons will be different depending on whether it is attached to the nitrogen (as in MPTP) or the carbon at the 4-position.
¹³C NMR:
Alkene Carbons: MPTP will exhibit two signals in the alkene region (typically 120-140 ppm) of the ¹³C NMR spectrum.
Saturated Carbons: The chemical shifts of the carbon atoms in the piperidine/tetrahydropyridine ring will be significantly different between the isomers, reflecting the changes in hybridization and substitution.
Table 3: Key Differentiating NMR Signals
Isomer
¹H NMR (Key Signals, δ ppm)
¹³C NMR (Key Signals, δ ppm)
4-Methyl-1-phenylpiperidine
Absence of alkene signals. Methyl singlet at ~1.0 ppm.
Absence of alkene signals.
MPTP
Alkene proton signal at ~5.7 ppm. N-methyl singlet at ~2.5 ppm.
Alkene carbon signals at ~120 and ~130 ppm.
M-3-PTP
Alkene proton signal with a different chemical shift and coupling pattern compared to MPTP.
Alkene carbon signals with different chemical shifts compared to MPTP.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignment of all proton and carbon signals.[11]
Conclusion
The differentiation of 4-Methyl-1-phenylpiperidine from its neurotoxic isomer MPTP is a critical analytical challenge with significant implications for research and safety. A comprehensive analytical strategy employing GC-MS, HPLC, and NMR spectroscopy provides a robust and reliable means of distinguishing these closely related compounds. By understanding the underlying principles of each technique and carefully optimizing the experimental parameters, researchers can ensure the purity and identity of their materials, thereby upholding the integrity and safety of their scientific endeavors.
References
Dauer, W., & Przedborski, S. (2003). Parkinson's Disease: Mechanisms and Models. Neuron, 39(6), 889-909.
Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP.
Wang, C., Liu, C., Gao, K., & Zhao, H. (2021). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. International journal of molecular sciences, 22(23), 12873.
Wikipedia. (2024). MPTP.
Johannessen, J. N., Chiueh, C. C., Bacon, J. P., & Markey, S. P. (1986). Investigation of the possible dopaminergic toxicity of 1-methyl-3-phenyl-1,2,3,6-tetrahydropyridine, an isomer to the neurotoxin MPTP. Life sciences, 38(8), 743–749.
SIELC. (2018). Separation of Piperidine, 4-(phenylmethyl)- on Newcrom R1 HPLC column.
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(5).
Royal Society of Chemistry. (n.d.).
Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers.
Arulraj, R., & Karvembu, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99.
Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
PrepChem. (n.d.). Synthesis of 1-Methyl-4,4-diphenylpiperidine.
Chromatography Forum. (2017).
Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
Tocris Bioscience. (n.d.). MPTP hydrochloride.
Journal of the History of the Neurosciences. (1993). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity.
Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 12(1), 63.
Maruthavanan, T., & Selvaraju, K. (2012). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. E-Journal of Chemistry, 9(4), 2133-2142.
Merck Millipore. (n.d.). MPTP Hydrochloride - CAS 23007-85-4 - Calbiochem.
Quaglia, M. G., Farina, A., Donati, E., Cotechini, V., & Bossù, E. (2003). Determination of MPTP, a toxic impurity of pethidine. Journal of pharmaceutical and biomedical analysis, 33(1), 1–6.
Preprints.org. (2022). Gas Chromatography–Mass Spectrometry (GC-MS)
Texas Commission on Environmental Quality. (n.d.). STANDARD OPERATING PROCEDURE FOR THE DETERMINATION OF CARBONYL COMPOUNDS IN AMBIENT AIR SOP MLD022.
Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
ScienceOpen. (2015). Metabolomic analysis with GC-MS to reveal potential metabolites and biological pathways involved in Pb & Cd stress response.
Operational Guide: Proper Disposal of 4-Methyl-1-phenylpiperidine
Part 1: Executive Safety Directive & Chemical Verification CRITICAL SAFETY ALERT: IDENTITY VERIFICATION REQUIRED Before proceeding with any disposal procedure, you must verify the exact chemical structure of your substan...
Before proceeding with any disposal procedure, you must verify the exact chemical structure of your substance.[1][2] There is a high risk of nomenclature confusion between 4-Methyl-1-phenylpiperidine (the subject of this guide) and 1-Methyl-4-phenylpiperidine (a precursor/analog of the neurotoxin MPTP).[1][2]
4-Methyl-1-phenylpiperidine (CAS 51679-29-9): A tertiary amine and aniline derivative.[1][2] Generally handled as a standard organic irritant.[1][2]
1-Methyl-4-phenylpiperidine (CAS 10272-49-8): Structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms.[1][2][3]
Action: Check the CAS number and structure on your container immediately.[1][2] If you possess the MPTP-related compound (1-Methyl-4-phenyl...), STOP .[1][2] This guide covers the standard organic disposal for the 4-Methyl-1-phenyl isomer.[1][2] MPTP-related compounds require specific oxidative neutralization (e.g., permanganate) before disposal.[1][2]
Chemical Profile: 4-Methyl-1-phenylpiperidine
Property
Specification
CAS Number
51679-29-9
Molecular Formula
C₁₂H₁₇N
Structure Description
Piperidine ring with a Phenyl group on Nitrogen (N1) and a Methyl group on Carbon 4 .[1][2][3]
Physical State
Typically a solid or viscous liquid (depending on purity/salt form).[1][2][3]
Not explicitly P- or U-listed. Classify as D001 (Ignitable) if in solvent, or general organic waste.[2]
Part 2: Decision Logic & Workflow
The following decision tree outlines the logical flow for categorizing and disposing of 4-Methyl-1-phenylpiperidine waste. This ensures compliance with EPA standards and minimizes cross-contamination risks.[1][2]
Figure 1: Operational workflow for segregating 4-Methyl-1-phenylpiperidine waste streams based on physical state and solvent composition.
Part 3: Step-by-Step Disposal Procedures
Personal Protective Equipment (PPE)
Before handling waste containers, equip personnel with the following to prevent dermal absorption and inhalation of dust/vapors:
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[2] Double-gloving is recommended if handling concentrated stock solutions.[1][2]
Respiratory Protection: If handling dry powder outside a fume hood, use an N95 respirator or P100 cartridge.[1][2]
Body Protection: Standard lab coat; chemical-resistant apron if pouring large volumes.[1][2]
Solid Waste Disposal
Scenario: Disposal of pure substance, expired shelf stocks, or contaminated weighing paper.[1][2][3]
Segregation: Do not dispose of in regular trash.
Containerization: Place solid waste into a dedicated "Solid Organic Waste" container.
Best Practice: If the quantity is small (<5g), dissolve the solid in a minimal amount of a non-halogenated combustible solvent (e.g., acetone or ethanol).[2] This facilitates easier incineration and reduces the risk of dust generation during downstream processing.[1][2]
Scenario: Reaction mixtures or mother liquors containing the compound.[1][2][3]
Solvent Compatibility Check: Determine the primary solvent.[1][2]
Halogenated (DCM, Chloroform): Segregate into the "Halogenated Waste" carboy.[1][2]
Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Segregate into the "Non-Halogenated Waste" carboy.[1][2]
pH Check: As an amine, this compound is basic.[1][2] Ensure the waste stream is not strongly acidic to avoid exothermic neutralization reactions or precipitation.[1][2] If mixing with acidic waste is necessary, add slowly and monitor temperature.[1][2]
Transfer: Pour waste into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).
Closure: Cap the carboy tightly immediately after use to prevent volatile emissions.[1][2]
Contaminated Glassware & Decontamination
Unlike MPTP, 4-Methyl-1-phenylpiperidine does not require aggressive oxidative decontamination (e.g., permanganate/sulfuric acid) unless specified by your facility's specific high-hazard protocol.[1][2]
Rinsing: Triple-rinse contaminated glassware with acetone or ethanol.[1][2]
Rinsate Disposal: Collect all rinsates into the "Non-Halogenated Organic Waste" container.
Washing: After triple-rinsing, glassware can be washed with standard laboratory detergent and water.[1][2]
Part 4: Emergency Response Protocols
Spill Management
In the event of a spill, rapid containment is necessary to prevent environmental release.[1][2][3]
Until disposal pickup occurs, store waste containers in a Satellite Accumulation Area (SAA) :
Location: At or near the point of generation.[1][2]
Conditions: Cool, dry, well-ventilated area away from oxidizers and strong acids.[1][2]
Secondary Containment: Use trays to catch potential leaks.[1][2]
References
American Chemical Society (ACS). (2020).[1][2] Deconstructive Functionalizations of Unstrained Carbon–Nitrogen Cleavage Enabled by Difluorocarbene. ACS Central Science.[1][2][4] (Confirming safety profile in synthetic applications). Retrieved from [Link][1][2][4]
PubChem. (n.d.).[1][2] Compound Summary for 1-Methyl-4-phenylpiperidine (Differentiation Reference). National Library of Medicine.[1][2] Retrieved from [Link]
US Environmental Protection Agency (EPA). (n.d.).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]